Product packaging for Cobalt(II) acetate(Cat. No.:CAS No. 5931-89-5)

Cobalt(II) acetate

Cat. No.: B7801411
CAS No.: 5931-89-5
M. Wt: 118.99 g/mol
InChI Key: SVMCDCBHSKARBQ-UHFFFAOYSA-N
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Description

Significance as a Precursor in Inorganic and Organometallic Chemistry Cobalt(II) acetate (B1210297) serves as a key starting material for synthesizing a wide array of inorganic and organometallic cobalt compounds. Its solubility in various solvents, including water and organic solvents, makes it a convenient source of cobalt ions for downstream reactions.imarcgroup.comfishersci.atIn inorganic chemistry, it is utilized in the preparation of cobalt oxides, hydroxides, and other cobalt salts. For instance, cobalt oxides like CoO and Co₃O₄ can be obtained through the thermal decomposition of cobalt(II) acetate tetrahydrate under controlled atmospheres and temperatures.mdpi.comresearchgate.netThis decomposition pathway can yield different cobalt oxide polymorphs depending on the conditions.mdpi.com

In organometallic chemistry, this compound is employed to form stable cobalt complexes. solubilityofthings.com These complexes are valuable in various catalytic applications and in the development of novel materials with enhanced properties. solubilityofthings.com The ability of this compound to readily participate in complex formation underscores its importance in constructing intricate molecular architectures.

Overview of Key Research Domains Contemporary research involving this compound spans several key domains. A prominent area is its application in catalysis. This compound is widely used as a catalyst or a precursor for generating cobalt-based catalysts in various organic reactions, including hydrogenation, oxidation, polymerization, and esterification.fishersci.atcobalt-nickel.netThese catalytic applications are crucial in the production of chemicals, pharmaceuticals, and petrochemicals.cobalt-nickel.net

Another significant research domain is materials science, particularly in the synthesis of nanomaterials. This compound is a precursor for the synthesis of cobalt oxide nanoparticles, such as Co₃O₄, which are explored for applications in catalysis, electronics, and energy storage, including their use as high-capacity anode materials in lithium-ion batteries. imarcgroup.comsigmaaldrich.comsigmaaldrich.com It is also used in the preparation of polymer-stabilized cobalt nanocatalysts for growing carbon nanofibers. sigmaaldrich.com Furthermore, this compound has been investigated as an additive in perovskite precursor solutions to improve the performance of perovskite solar cells. sigmaaldrich.comsigmaaldrich.com Recent research also highlights its potential as a cost-effective hole transport layer in inverted organic photodetectors. researchgate.netacs.org

Coordination chemistry is another active area, where this compound is used to synthesize coordination complexes with various ligands, including Schiff bases and terpyridine derivatives. bohrium.comnih.gov These complexes are studied for their structural diversity, magnetic properties, and potential applications. bohrium.comnih.gov

Historical Context and Evolution of Academic Interest The historical relevance of cobalt compounds, including this compound, dates back to early 20th-century chemistry, highlighting the evolution of their use in academic research and industrial applications.solubilityofthings.comEarly studies focused on the fundamental properties and reactions of this compound, such as its thermal decomposition and solubility characteristics.mst.eduResearch in the 1960s, for instance, investigated the thermolysis of this compound tetrahydrate, providing evidence of intermediate basic acetate species formed during decomposition.mst.edu

Academic interest has evolved from basic characterization to exploring its diverse applications in synthesis and materials science. The increasing demand for sustainable and efficient chemical processes has further elevated the prominence of cobalt acetate as a catalyst precursor. imarcgroup.com The surge in research on advanced materials, particularly cobalt-based nanoparticles and coatings, has also contributed to the increased academic and industrial interest in this compound. imarcgroup.com

Data Table: Thermal Decomposition of this compound Tetrahydrate under N₂ Atmosphere

Temperature Range (°C)Observed Transformation / Phase(s)Reference
Room TemperatureThis compound tetrahydrate (main), dihydrate (minor) researchgate.net
Up to 70Tetrahydrate present mdpi.com
70 - 100Dihydrate remains mdpi.com
100 - 200Amorphous phase, loss of hydration water mdpi.commst.edu
310Formation of Co₃O(CH₃COO)₄ (cobalt(II) oxyacetate) complete mdpi.com
330CoO (Zn-blende polymorph) obtained mdpi.com
400CoO (rocksalt polymorph) is main phase, minor hexagonal cobalt metal mdpi.com

(Note: This table is based on research findings regarding the thermal decomposition under a nitrogen atmosphere. mdpi.comresearchgate.net The specific temperatures and resulting phases can vary depending on experimental conditions.)

Detailed Research Findings Examples:

Research on the thermal decomposition of this compound tetrahydrate under a nitrogen atmosphere has identified a new intermediate crystalline phase, Co₃O(CH₃COO)₄ (cobalt(II) oxyacetate), which is stabilized at around 310 °C. mdpi.com Single crystal X-ray diffraction was used to determine the unit cell of this compound. mdpi.com

Studies investigating the use of this compound tetrahydrate as a precursor for Co₃O₄ hole transport layers in organic photodetectors have shown that thermal annealing induces the loss of crystal water and oxidation of the precursor, increasing the work function. researchgate.net Further UV-ozone treatment can enhance conductivity and lower resistance for charge transport. researchgate.net

Research exploring the reaction of this compound with specific ligands, such as 2-iodoterephthalic acid and 1,10-phenanthroline, has demonstrated its role in forming metal-organic frameworks (MOFs) and other coordination complexes with potential applications in areas like gas adsorption and the creation of nitrogen-doped carbon nanomaterials upon thermolysis. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4CoO2 B7801411 Cobalt(II) acetate CAS No. 5931-89-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5931-89-5

Molecular Formula

C2H4CoO2

Molecular Weight

118.99 g/mol

IUPAC Name

acetic acid;cobalt

InChI

InChI=1S/C2H4O2.Co/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

SVMCDCBHSKARBQ-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].[Co+2]

Canonical SMILES

CC(=O)O.[Co]

Color/Form

Light pink crystals
Pink crystals

density

Intense red monoclinic, prismatic crystals;  density 1.705;  on heating becomes anhydrous by 140 °C;  soluble in water, alcohols, dilute acids, and pentyl acetate;  pH of 0.2 molar aqueous solution: 6.8 /Cobalt(2+) acetate tetrahydrate/

melting_point

298 °C (decomposes)

physical_description

Light-pink solid;  [Merck Index] Pink crystals, soluble in water;  [MSDSonline]

solubility

Readily soluble in water
2.1 parts by wt (of the formula wt)/100 parts methanol by wt at 15 °C
Soluble in alcohol and dilute acids

Origin of Product

United States

Synthetic Methodologies and Preparative Chemistry of Cobalt Ii Acetate and Its Derivatives

Conventional Synthetic Routes to Cobalt(II) Acetate (B1210297)

Conventional methods for synthesizing Cobalt(II) acetate typically involve reactions between acetic acid and a suitable cobalt precursor.

Acid-Base Reactions

A common and straightforward method for preparing this compound is through the reaction of acetic acid with a basic cobalt compound, such as cobalt oxide or cobalt hydroxide (B78521). wikipedia.orgtaylorandfrancis.com The reaction between cobalt oxide (CoO) and acetic acid (CH₃CO₂H) in the presence of water yields this compound tetrahydrate, Co(CH₃CO₂)₂·4H₂O. wikipedia.org

The general reaction can be represented as: CoO + 2 CH₃CO₂H + 3 H₂O → Co(CH₃CO₂)₂·4 H₂O wikipedia.org

Similarly, cobalt hydroxide (Co(OH)₂) reacts with dilute acetic acid to produce this compound. taylorandfrancis.com

Reactions from Cobalt Salts and Precursors

This compound can also be prepared from other cobalt salts through various reaction pathways. For instance, substitution reactions involving anhydrous this compound have been utilized to synthesize mixed-ligand ternary carboxylato complexes of Cobalt(II) with Schiff bases. niscpr.res.in In such reactions, anhydrous this compound is refluxed with an excess of acetic anhydride (B1165640) to ensure its anhydrous state before reacting with carboxylic acids and Schiff bases in a solvent like toluene. niscpr.res.in The process often involves the azeotropic fractionation of liberated acetic acid. niscpr.res.in

This compound, along with other cobalt salts like cobalt nitrate (B79036) and cobalt chloride, can also be used as precursors in the preparation of supported cobalt catalysts, often through methods like incipient-wetness impregnation on support materials such as silica (B1680970) gel. oup.commdpi.com The choice of precursor salt can influence the catalyst's activity and selectivity. oup.commdpi.com For example, catalysts prepared by mixing impregnation of cobalt(II) nitrate and this compound have shown high activity in Fischer-Tropsch synthesis. oup.com

Advanced Synthetic Approaches for this compound Complexes

Beyond simple salt formation, advanced synthetic approaches are employed to create this compound complexes with specific structures and properties, often involving coordination with various ligands.

Solution-Based Synthesis of Coordination Compounds

Solution-based methods are widely used for the synthesis of Cobalt(II) coordination compounds involving acetate ligands and other co-ligands. These reactions typically occur by dissolving this compound (often as the tetrahydrate) and the desired ligands in suitable solvents.

For example, coordination compounds of this compound with aminopyridine ligands have been synthesized by dissolving this compound tetrahydrate or dihydrate in solutions containing aminopyridines. researchgate.net The resulting complexes can exhibit different polymorphic forms depending on the specific reaction conditions. researchgate.net In these complexes, the Co²⁺ ion is often six-coordinated by oxygen atoms from acetate ligands and nitrogen atoms from the aminopyridine ligands, typically adopting an octahedral geometry. researchgate.net

Another example involves the synthesis of a novel this compound complex bearing a lutidine ligand. nih.gov This complex, [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂], was synthesized by a condensation reaction involving this compound tetrahydrate and 3,5-lutidine in acetonitrile (B52724) at room temperature. nih.gov Crystallization of the product from the reaction solution yielded crystals suitable for single-crystal X-ray diffraction. nih.gov

Sonochemical synthesis, a method utilizing ultrasonic irradiation, has also been applied to prepare nanoscale Cobalt(II) coordination compounds from this compound and organic ligands in aqueous solutions. ub.edu This method offers a facile and cost-effective route for synthesizing nanoscale materials. ub.edu

The reaction of this compound with other organic acids and ligands in solution can lead to the formation of metal-organic frameworks (MOFs). For instance, MOFs have been synthesized using this compound tetrahydrate and terephthalic acid or trimesic acid in water, sometimes assisted by microwave irradiation and ball milling. rsc.org

Hydrothermal and Solvothermal Methods for Material Synthesis

Hydrothermal and solvothermal methods, which involve reactions in aqueous or non-aqueous solvents at elevated temperatures and pressures, are powerful techniques for synthesizing various inorganic materials, including those derived from this compound. These methods offer control over particle size, morphology, and crystal structure. rsc.org

This compound tetrahydrate has been used as a starting material in hydrothermal synthesis to produce flower-like cobalt hydroxide (β-Co(OH)₂) nanostructures. scilit.com The synthesis was carried out in mixtures of water and glycerol (B35011) or ethylene (B1197577) glycol at elevated temperatures (e.g., 200 °C). scilit.com The concentration of cobalt acetate and the solvent ratio were found to influence the morphology and phase of the resulting cobalt hydroxide. scilit.com

Hydrothermal methods using cobalt acetate salt at different concentrations and temperatures have also been employed to synthesize cobalt oxide (Co₃O₄) nanostructured materials. scispace.com The obtained nanoparticles were subsequently annealed at higher temperatures to achieve the desired oxide phase. scispace.com

Solvothermal decomposition of cobalt acetate in organic solvents has also been reported for the synthesis of cobalt oxide (CoO) nanoparticles. researchgate.net For example, CoO nanoparticles have been synthesized via an esterification reaction between this compound and anhydrous ethanol (B145695) under solvothermal conditions. researchgate.net Adding co-solvents like n-octanol can help suppress the formation of other cobalt oxide phases and influence particle growth. researchgate.net

Data Table: Selected Examples of this compound Synthesis and Complex Formation

Synthetic MethodPrecursor(s)Co-reactants/LigandsSolvent(s)ConditionsProduct(s)Key Findings/NotesSource
Acid-Base ReactionCoOAcetic acidWaterNot specified in detailCo(CH₃CO₂)₂·4 H₂OStandard synthesis route. wikipedia.org
Acid-Base ReactionCo(OH)₂Dilute acetic acidNot specifiedNot specified in detailThis compoundStandard synthesis route. taylorandfrancis.com
Reaction from Cobalt SaltAnhydrous Co(CH₃CO₂)₂Carboxylic acids, Schiff basesTolueneReflux, azeotropic fractionationTernary carboxylato complexes of Co(II)Synthesis of mixed-ligand complexes. niscpr.res.in
Reaction from Cobalt SaltCo(CH₃CO₂)₂·4H₂O, Co(NO₃)₂·6H₂OSilica gel supportAqueous solutionImpregnation, drying, calcination, reductionSupported Co catalystsPrecursor choice affects catalyst activity. oup.com
Solution-Based SynthesisCo(CH₃CO₂)₂·2H₂O, Co(CH₃CO₂)₂·4H₂O2-, 3-, or 4-aminopyridineVarious solutionsDissolving and reactionCo(II) coordination compounds with aminopyridineFormation of polymorphic forms; octahedral geometry. researchgate.net
Solution-Based SynthesisCo(CH₃CO₂)₂·4H₂O3,5-lutidineAcetonitrileRoom temperature stirring, crystallization[(3,5-lutidine)₂Co(OAc)₂(H₂O)₂]Novel complex synthesis; distorted octahedral geometry. nih.gov
Solution-Based SynthesisCo(CH₃CO₂)₂2-iodoterephthalic acid, 1,10-phenanthrolineN,N-dimethylformamide (DMF)Reaction leads to different productsHexakis(N,N-dimethylformamide-κO)cobalt(II) bis(iodide), MOF [Co(TP)(phen)·2DMF·2H₂O]Formation of coordination compounds and MOF. researchgate.net
Solution-Based Synthesis (Sonochemical)This compound2,3-pyrazinedicarboxylic acid, adenineAqueous solutionUltrasonic irradiation (60°C, 160 W)Nanoscale Co(II) coordination compoundsFacile synthesis route for nanoscale materials. ub.edu
Solution-Based Synthesis (Ball Milling)Co(CH₃CO₂)₂·4H₂OTerephthalic acid, Trimesic acidWaterMicrowave-assisted ball milling (40 min)Metal-Organic Frameworks (MOFs)Synthesis of MOFs for adsorption applications. rsc.org
Hydrothermal MethodCo(CH₃CO₂)₂·4H₂OWater, Glycerol/Ethylene glycolWater/Glycerol or Ethylene glycol mixtures200 °CFlower-like β-Co(OH)₂ nanostructuresControl over morphology and phase. scilit.com
Hydrothermal MethodCobalt acetate saltNot specifiedNot specified105-180 °C, followed by annealing at 300-550 °CCo₃O₄ nanostructured materialSynthesis of cobalt oxide nanoparticles with controlled morphology and structure. scispace.com
Solvothermal MethodThis compoundAnhydrous ethanol, n-octanolEthanol/n-octanolSolvothermal conditionsCoO nanoparticlesSynthesis of cobalt oxide nanoparticles; solvent affects phase. researchgate.net

Control over Stoichiometry and Hydration States in Synthesis

This compound exists in various hydration states, with the tetrahydrate, Co(CH₃CO₂)₂·4H₂O, being the most common form wikipedia.org. The ability to control the stoichiometry, particularly the degree of hydration, is crucial for specific applications as different hydration states and the anhydrous form exhibit distinct properties and reactivity wikipedia.org.

The tetrahydrate is typically synthesized by the reaction of cobalt oxide or hydroxide with acetic acid wikipedia.orgchemicalbook.comnih.gov. This reaction in aqueous solution readily yields the tetrahydrate upon crystallization chemicalbook.comnih.gov.

CoO + 2 CH₃CO₂H + 3 H₂O → Co(CH₃CO₂)₂·4 H₂O wikipedia.org

Controlling the hydration state often involves thermal treatment of the tetrahydrate. Heating this compound tetrahydrate can lead to dehydration, potentially yielding lower hydrates or the anhydrous salt mst.edu. However, the thermal decomposition process is complex and can involve simultaneous hydrolysis, leading to the formation of basic cobalt acetates mst.edumdpi.com.

Studies on the thermal decomposition of this compound tetrahydrate indicate that dehydration occurs with increasing temperature. The tetrahydrate is reported to lose its water molecules around 140 °C to form the anhydrous salt mst.eduresearchgate.net. However, other research suggests that complete dehydration without hydrolysis is challenging to achieve solely by heating in air mst.edumdpi.com.

Thermogravimetric analysis and X-ray thermodiffraction studies have provided insights into the intermediate phases formed during the thermal decomposition. For instance, heating under a nitrogen atmosphere can lead to the formation of a cobalt(II) oxyacetate, Co₃O(CH₃COO)₄, as an intermediate phase mdpi.com. The presence of a dihydrate, Co(CH₃CO₂)₂·2H₂O, has also been noted, sometimes present as an impurity in commercial tetrahydrate or as an intermediate in thermolysis mst.edumdpi.com.

The preparation of anhydrous this compound typically requires more controlled conditions than simple heating in air. Methods described include heating the tetrahydrate under vacuum mst.edu. For example, obtaining anhydrous this compound with very low water content (less than 0.01%) has been achieved by vacuum pumping the recrystallized tetrahydrate at elevated temperatures (e.g., 80 °C) for extended periods mst.edu.

The stoichiometry of this compound in solution can also influence the synthesis of other cobalt-containing compounds. For instance, in the synthesis of cobalt-containing polyoxometalates, the stoichiometry of this compound relative to other reactants, such as sodium tungstate, is critical for the formation of specific polyoxometalate structures mdpi.com. Adjusting the Co:W ratio and pH in these reactions dictates the resulting product mdpi.com.

Furthermore, the water content in the reaction medium plays a significant role in controlling the size and properties of nanoparticles synthesized using this compound as a precursor. In the microwave solvothermal synthesis of cobalt-doped zinc oxide nanoparticles, controlling the quantity of water in the precursor solution directly influenced the size of the resulting nanoparticles mdpi.comresearchgate.net. An increase in water content from 1.5% to 5% led to an increase in nanoparticle size from 28 nm to 53 nm mdpi.comresearchgate.net.

The control over stoichiometry and hydration states is therefore a critical aspect of the preparative chemistry of this compound, influencing its physical properties, reactivity, and its utility as a precursor in the synthesis of other materials.

Observed Hydration States and Transformation Conditions

Hydration StateFormulaAppearanceConditions for Formation/Transformation (Examples)References
TetrahydrateCo(CH₃CO₂)₂·4H₂OPink to red crystalsCrystallization from aqueous solution wikipedia.orgontosight.ai
DihydrateCo(CH₃CO₂)₂·2H₂OBlue-violet salt (transitory)Intermediate during thermal decomposition mst.edumdpi.com
AnhydrousCo(CH₃CO₂)₂Dark purple or violet saltHeating tetrahydrate to ~140 °C; Vacuum drying mst.eduresearchgate.net
Cobalt(II) OxyacetateCo₃O(CH₃COO)₄-Intermediate during thermal decomposition (N₂ atm) mdpi.com

Note: The appearance of anhydrous this compound can vary. chemicalbook.commst.edu

Influence of Water Content on Nanoparticle Size (Example: Co-doped ZnO)

Water Content in PrecursorAverage Nanoparticle SizeReferences
1.5%28 nm mdpi.comresearchgate.net
5%53 nm mdpi.comresearchgate.net

Structural Elucidation and Coordination Chemistry of Cobalt Ii Acetate Complexes

Crystallographic Characterization of Cobalt(II) Acetate (B1210297) Structures

Crystallographic techniques, particularly single crystal X-ray diffraction, have been instrumental in determining the precise atomic arrangements within cobalt(II) acetate and its complexes. cdnsciencepub.comrsc.orgiucr.orgiucr.orgresearchgate.net

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction studies have revealed the detailed coordination environment of the cobalt(II) ion in various compounds. For instance, this compound tetrahydrate, Co(CH₃CO₂)₂·4H₂O, crystallizes in the monoclinic space group P2₁/c. cambridge.orgcambridge.org The structure consists of discrete, centrosymmetric trans-Co(CH₃CO₂)₂(H₂O)₄ complexes. cambridge.orgcambridge.org In this arrangement, the central cobalt(II) ion is octahedrally coordinated by four water molecules and two acetate ligands. wikipedia.orgchemicalbook.commatinfrp.com The acetate ligands in this structure coordinate in a monodentate fashion. nih.gov These discrete units are interconnected by a three-dimensional network of hydrogen bonds. cambridge.orgcambridge.org

Other single crystal studies have explored complexes of this compound with different ligands. For example, a novel this compound complex with lutidine, [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂], exhibits a distorted octahedral geometry around the cobalt(II) center, with two lutidine ligands, two water molecules, and two monodentate acetate moieties coordinated to the metal. rsc.orgnih.govresearchgate.net

Polymorphic Forms and Structural Variability

This compound compounds can exhibit polymorphism, where the same chemical compound exists in different crystalline forms with distinct structures. This structural variability can arise from different crystallization conditions or the presence of various co-ligands.

Studies on a trinuclear cobalt(II) cluster compound, Co₃(C₂H₃O₂)₄(C₅H₅N)₈₂, have identified the existence of two triclinic polymorphs. iucr.orgiucr.orgresearchgate.netnih.gov These polymorphs are primarily distinguished by differences in the relative orientations of the multinuclear cations within the crystal lattice. iucr.orgresearchgate.netnih.gov In one form, the cations are tilted with respect to each other, while in the other, they are co-parallel due to the central cobalt atom lying on an inversion center. iucr.orgresearchgate.netnih.gov These structural differences in polymorphic forms can be influenced by factors such as solvent interactions during crystallization. iucr.orgresearchgate.net

Another example of structural variability is observed in coordination compounds of this compound with 2-aminopyridine (B139424), where two polymorphic modifications have been reported. researchgate.net Although the basic coordination around the cobalt(II) ion (six-coordinated by acetate oxygens and aminopyridine nitrogens in a distorted octahedral geometry) is similar in both forms, key differences exist in the asymmetry of the acetate chelate bonding and the hydrogen-bonding network. researchgate.net

Ligand Design and Complexation Principles

The coordination chemistry of this compound is significantly influenced by the nature of the ligands present and their coordination modes. Acetate itself is a versatile ligand capable of coordinating in different ways. cdnsciencepub.com

Monodentate, Bidentate, and Polydentate Ligand Coordination

Ligands coordinating to this compound can be broadly classified based on the number of donor atoms they use to bind to the metal center. imist.masolubilityofthings.com

Monodentate Ligands: These ligands bind to the cobalt(II) ion through a single donor atom. In this compound tetrahydrate, the water molecules and acetate ions act as monodentate ligands, each coordinating through one oxygen atom to the cobalt center. nih.gov In the lutidine complex [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂], both lutidine and water are monodentate ligands, while the acetate ions also coordinate in a monodentate fashion. rsc.orgnih.gov

Bidentate Ligands: These ligands possess two donor atoms that can simultaneously bind to the metal center, forming a chelate ring. The acetate ion itself can act as a bidentate ligand, coordinating through both oxygen atoms, although the resulting four-membered ring can be strained. csbsju.edu In some complexes with 2-aminopyridine, acetate ligands are described as bidentate chelates, coordinating through four oxygen atoms from two acetate ligands to the cobalt(II) ion. researchgate.net Other bidentate ligands, such as 2-picolinic acid anion, can coordinate through both a nitrogen and an oxygen atom. In the complex [Co(pic)₂(H₂O)₂]·2H₂O, the 2-picolinic acid anions coordinate in a bidentate manner through the pyridine (B92270) nitrogen and a carboxyl oxygen atom. nih.gov

The coordination mode of the acetate ligand can vary, including monodentate, chelating bidentate, and bridging modes (syn-syn, syn-anti). cdnsciencepub.comiucr.orgcsbsju.eduresearchgate.net The specific coordination mode adopted by acetate and other ligands influences the coordination geometry and the formation of extended structures.

Influence of Ligand Environment on Coordination Geometry

The nature and arrangement of ligands around the cobalt(II) ion significantly influence its coordination geometry. Cobalt(II) typically favors tetrahedral or octahedral coordination geometries, although other geometries can be observed depending on the ligand field.

In this compound tetrahydrate, the coordination environment is octahedral, formed by four water molecules and two acetate ligands. wikipedia.orgcambridge.orgcambridge.orgchemicalbook.commatinfrp.com The complex [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂] also exhibits a distorted octahedral geometry. rsc.orgnih.gov

In trinuclear cobalt(II) complexes with acetate and pyridine ligands, the cobalt(II) ions are in approximately octahedral environments, with coordination completed by bridging acetate groups and pyridine molecules. iucr.orgiucr.orgresearchgate.netnih.gov The bridging modes of the acetate ligands play a crucial role in linking the cobalt centers and influencing their local geometry. iucr.org

Studies on complexes with polydentate ligands have shown that the ligand design can lead to different coordination geometries for the cobalt(II) centers within the same complex. For instance, in some mixed-valent polynuclear cobalt complexes obtained from the reaction of this compound with a tetradentate phenoxyamine ligand, both distorted trigonal bipyramidal and distorted tetrahedral coordination geometries were observed for the divalent cobalt centers. researchgate.net

The electronic properties and reactivity of cobalt acetate complexes are also influenced by the ligand environment. Studies have shown that replacing acetate ligands with hydroxyl ligands can increase the electron density on the cobalt center, impacting its catalytic properties. osti.gov

Polynuclear and Supramolecular Architectures

This compound can serve as a building block for the construction of polynuclear complexes and supramolecular architectures. The ability of the acetate ligand to bridge multiple metal centers facilitates the formation of extended structures. rsc.orgiucr.orgresearchgate.netresearchgate.net

Polynuclear cobalt complexes incorporating acetate bridges are well-known. Examples include dinuclear, trinuclear, and even hexanuclear species. iucr.orgresearchgate.netnih.govrsc.orgcdnsciencepub.com In trinuclear cobalt(II) clusters, acetate groups can bridge three cobalt(II) ions, contributing to the stability and structure of the cluster. iucr.orgresearchgate.netnih.gov These clusters can arrange in different ways in the solid state, leading to polymorphic forms with distinct supramolecular networks. iucr.orgresearchgate.netnih.gov

Coordination polymers and supramolecular structures can also be formed through the linking of this compound units by other bridging ligands or through non-covalent interactions such as hydrogen bonding and π-π stacking. cambridge.orgcambridge.orgresearchgate.netcdnsciencepub.commdpi.commdpi.com For example, in this compound tetrahydrate, hydrogen bonds create a three-dimensional network linking the discrete mononuclear complexes. cambridge.orgcambridge.org In other complexes, bridging acetate groups and additional ligands can form one-dimensional chains or two-dimensional layers. researchgate.netmdpi.com The coordination anions can also play a significant role in influencing the crystalline array and the formation of supramolecular structures. mdpi.com

The design of ligands with specific bridging capabilities and the choice of reaction conditions are crucial for controlling the nuclearity and the resulting supramolecular architecture of this compound complexes.

Bridging Acetate Ligands in Multi-Cobalt Centers

In a trinuclear Co(II) complex, two bridged acetate molecules are part of the structure, linking three Co(II) atoms. mdpi.com The central cobalt atom in such structures can be coordinated to oxygen atoms from bridging acetate ligands. reading.ac.uk Studies on mixed-valence trinuclear cobalt complexes have also shown bridging acetate ligands connecting cobalt centers. nih.govreading.ac.uk

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonding plays a vital role in stabilizing the crystalline structures of this compound and its complexes, leading to the formation of intricate supramolecular networks. In this compound tetrahydrate, the crystal structure consists of discrete centrosymmetric trans-Co(C₂H₃O₂)₂(H₂O)₄ complexes linked by a three-dimensional network of hydrogen bonds. cambridge.orgcambridge.org Each complex participates in numerous hydrogen bonds, both intermolecular and intramolecular. cambridge.orgcambridge.org

Different types of hydrogen bonds have been identified in the crystal structures of this compound complexes, including those between crystalline water molecules, between crystalline water and coordinated water molecules, and between oxygen atoms of carboxylate groups and water molecules. nih.gov These interactions can lead to the formation of one-dimensional zigzag polymeric chains, which are then extended through extensive hydrogen bonding to form infinite three-dimensional supramolecular networks, enhancing structural stability. nih.gov

In a novel cobalt(II) coordination compound with 2-aminopyridine, an extensive system of intra- and intermolecular hydrogen bonding is observed in both polymorphic modifications. researchgate.net Similarly, in a lutidine-coordinated this compound complex, O-H⋯O hydrogen bonding networks contribute to a three-dimensional supramolecular structure with vacant pores. nih.gov The hydrogen bonding in cobalt diacetate tetrahydrate has been studied in detail, revealing interactions between uncoordinated oxygen atoms and structural water molecules. researchgate.net

Spectroscopic and Spectrochemical Investigations of this compound and its Complexes

Spectroscopic techniques provide valuable insights into the structure, bonding, and electronic properties of this compound and its coordination compounds.

Vibrational Spectroscopy (FT-IR, Raman)

Infrared (IR) and Raman spectroscopies are powerful tools for characterizing the vibrational modes of this compound and its complexes, providing information about the coordination environment and the presence of specific functional groups. FT-IR spectra are commonly used to characterize cobalt(II) complexes synthesized from cobalt acetate. mdpi.comnih.govresearchgate.netnih.govambeed.com

Studies on this compound species have utilized infrared spectroscopy to distinguish between different structural orientations, including the tetrahydrate, dihydrate, and a proposed dimer. mst.edu The asymmetric and symmetric stretching modes of the acetate ligand are particularly informative, indicating its coordination mode (e.g., unidentate, bidentate, or bridging). mst.edu For instance, the stretching vibration absorption band of the C=N bond in imine groups and the absorption band of phenolic C-O are observed in the IR spectra of cobalt(II) complexes with certain ligands derived from cobalt acetate. iosrjournals.org Raman spectroscopy has also been employed in the characterization of cobalt(II) complexes with ligands like thiosemicarbazones, complementing the IR data. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy (UV-Vis) is used to study the electronic transitions within this compound complexes, providing information about their electronic structure and geometry. UV-Vis spectra of cobalt(II) complexes synthesized using cobalt acetate often show characteristic absorption bands related to ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) transitions. mdpi.comiosrjournals.orgresearchgate.net

For example, UV-Vis spectra of a cobalt(II) complex derived from cobalt acetate tetrahydrate and a half-Salamo-like ligand showed a significant absorption peak at 372 nm, attributed to the n–π* charge transfer transition from the phenolic oxygen to the empty d orbital of the Co(II) ions, indicating successful coordination. mdpi.com In other cobalt(II) complexes, absorption bands in the range of 200-250 nm are assigned to π→π* transitions of phenyl rings, while bands between 300-350 nm are related to the π→π* transition of the C=N bond, and broader peaks between 350-420 nm correspond to n→π* transitions. iosrjournals.org Corresponding d→d transitions can also be observed at higher wavelengths, typically above 700 nm. iosrjournals.org UV-Vis spectroscopy is also used to monitor the progress of reactions involving cobalt acetate. ambeed.com

X-ray Absorption and Emission Spectroscopy

X-ray absorption spectroscopy (XAS), including X-ray absorption near edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), and X-ray emission spectroscopy (XES) are advanced techniques that provide detailed information about the local electronic and geometric structure around the cobalt centers in this compound and its complexes. osti.govnims.go.jpberstructuralbioportal.org These techniques are particularly useful for understanding metal-ligand interactions and oxidation states. osti.govberstructuralbioportal.org

X-ray spectroscopic measurements, such as Co K-edge XAS, EXAFS, Kβ XES, and high-energy resolution fluorescence detection (HERFD) XAS, have been employed to characterize the interactions of cobalt with acetate and hydroxyl ligands in multinuclear cobalt compounds. osti.govosti.gov These studies can reveal how the substitution of acetate ligands with hydroxyls affects the electron density on cobalt, driven by changes in π back-bonding and electron donation. osti.govosti.gov EXAFS analysis can provide information on Co-Co distances in multinuclear complexes, which are influenced by the presence of bridging ligands like acetate and hydroxyls. osti.gov XANES and EXAFS collectively provide structural information, while XES offers enhanced electronic information. berstructuralbioportal.org

Magnetic Properties of this compound Coordination Compounds

Cobalt(II) complexes are known for their interesting magnetic properties, which are influenced by factors such as the coordination geometry, spin state, and intermolecular interactions. The magnetic properties of this compound coordination compounds have been investigated through techniques like magnetic susceptibility measurements. researchgate.netresearchgate.netacs.orgnih.govtandfonline.comresearchgate.net

Studies on cobalt(II) coordination compounds with acetate and other ligands, such as 2-aminopyridine, have reported effective magnetic moments in the paramagnetic region. researchgate.net For instance, two polymorphic modifications of a cobalt(II) complex with acetate and 2-aminopyridine showed effective magnetic moments of approximately 4.6 BM and 4.7 BM in the paramagnetic region. researchgate.net

Some cobalt(II) complexes derived from cobalt acetate exhibit slow magnetic relaxation behavior, classifying them as single-ion magnets (SIMs). acs.orgnih.gov This behavior is related to factors like zero-field splitting (ZFS) and the distortion of the coordination geometry around the cobalt(II) ion. acs.orgnih.govtandfonline.com Theoretical calculations, such as CASPT2 and RASSI-SO methods, are often used to understand the electronic structure and predict the magnetic anisotropy and ZFS parameters in these complexes. acs.org

In some multinuclear cobalt(II) complexes with bridging acetate ligands, ferromagnetic coupling between cobalt centers can be observed. tandfonline.com The magnetic susceptibility measurements as a function of temperature can provide insights into the nature of the magnetic interactions (ferromagnetic or antiferromagnetic) and the presence of phenomena like zero-field splitting. tandfonline.com The magnetic properties of this compound complexes can be influenced by the specific ligands coordinated to the cobalt center. researchgate.net

Catalytic Applications in Chemical Transformations

Homogeneous Catalysis mediated by Cobalt(II) Acetate (B1210297)

Cobalt(II) acetate is a key homogeneous catalyst, particularly in liquid-phase reactions where soluble metal salts are effective. psu.edu Its catalytic activity stems from the ability of cobalt to cycle between different oxidation states, typically Co(II) and Co(III), facilitating various reaction pathways. jcsp.org.pknih.gov The nature of the catalytic species can be complex, involving interactions with solvents like acetic acid and the formation of multinuclear cobalt complexes. jcsp.org.pkosti.gov

Oxidation Reactions: Mechanisms and Scope

This compound is extensively used in homogeneous oxidation reactions, often involving molecular oxygen or peroxides as oxidants. These reactions frequently proceed via radical mechanisms, with cobalt species playing a crucial role in initiating and propagating the radical chain. jcsp.org.pkosti.gov

Alkane Autoxidation

This compound is a known catalyst for the autoxidation of alkanes, which is a free-radical chain process involving reaction with molecular oxygen. jcsp.org.pkosti.govjournals.co.za In these reactions, this compound can promote the decomposition of hydroperoxides, which are key intermediates, into reactive free radicals that continue the chain reaction. journals.co.za The Co(II)-Co(III) redox couple is central to this process, facilitating the breakdown of hydroperoxides. nih.govosti.govjournals.co.za

For instance, this compound has been shown to promote the autoxidation of nonane (B91170) and decane, primarily yielding ketones. journals.co.za The proposed mechanism involves a cobalt(III)-peroxy species reacting with alkanes to form cobalt(II)-alkylhydroperoxide complexes, which subsequently decompose to produce ketones and regenerate this compound. journals.co.za Studies on cyclohexane (B81311) oxidation catalyzed by cobalt acetate in acetic acid have shown high selectivity for adipic acid under specific conditions. psu.edu The catalytic activity can be influenced by cobalt concentration, with a maximum activity observed at certain low concentrations, suggesting a complex mechanism involving autooxidation catalysis followed by phenomena like catalyst-inhibitor conversion. psu.edu

Oxygen Evolution Reaction (OER) Electrocatalysis

Cobalt compounds, including those derived from this compound, have been investigated as electrocatalysts for the Oxygen Evolution Reaction (OER), a half-reaction crucial for water splitting. rsc.orgrsc.orgacs.orgrsc.org Developing cost-effective electrocatalysts using earth-abundant metals like cobalt is a significant research area. rsc.orgrsc.orgresearchgate.net

A novel lutidine-coordinated this compound complex, [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂], has been reported as a promising electrocatalyst for OER. rsc.orgrsc.orgresearchgate.net This complex demonstrated impressive OER activity, exhibiting a lower onset potential and higher turnover frequency compared to the benchmark IrO₂ catalyst under identical conditions. rsc.org The coordination environment around the cobalt center, influenced by ligands like lutidine and acetate, is believed to provide coordination flexibility that facilitates the catalytic reaction. rsc.orgresearchgate.net

Furthermore, homogeneous solutions of Co(II) in acetate buffer have shown efficient OER activity. rsc.org When electrodeposited, these solutions can form acetate-bound cobalt(II)-oxide materials (Co-Ac-WOC) that also exhibit high OER activity under heterogeneous conditions, with low overpotentials. rsc.org The presence of ions like sodium and chloride in the deposited material can further lower the onset potential for the OER. rsc.org

Here is a table summarizing some OER performance data:

CatalystOnset Potential (vs. RHE)Turnover Frequency (TOF)Overpotential at 10 mA cm⁻²Reference
[(3,5-lutidine)₂Co(OAc)₂(H₂O)₂] (Complex 1)1.50 V0.05 s⁻¹- rsc.org
IrO₂ (Benchmark)~1.52 V~0.02 s⁻¹- rsc.org
[Co₃(L)₂(μ-η¹: η¹-OAc)₂(CH₃CN)₂] (Trinuclear)--380 mV acs.org
RuO₂ (Benchmark)--480 mV acs.org
Co-Ac-WOC (pH 7)--20 mV rsc.org
Aerobic Oxidation of Organic Substrates

This compound, often in combination with co-catalysts, is effective in the aerobic oxidation of various organic substrates using molecular oxygen as the oxidant. This approach is considered more sustainable than methods relying on stoichiometric toxic oxidants. organic-chemistry.orgchinesechemsoc.org

An efficient method for the aerobic oxidation of acetals to esters utilizes catalytic amounts of N-hydroxyphthalimide (NHPI) and this compound as a co-catalyst under mild conditions. organic-chemistry.org This system can oxidize various acetals, including open-chain, 1,3-dioxanes, and 1,3-dioxolanes, yielding corresponding esters in high conversions and yields. organic-chemistry.org The mechanism involves the generation of phthalimide (B116566) N-oxyl (PINO) radicals from NHPI, facilitated by in-situ formed cobalt(III) complexes, which abstract hydrogen atoms from the acetals. organic-chemistry.orgmdpi.com

This compound also acts as a co-catalyst in the aerobic oxidation of methylarenes to benzaldehydes, particularly when combined with NHPI in specific solvents like hexafluoropropan-2-ol (HFIP). researchgate.net This system enables high efficiency and excellent chemoselectivity for the conversion of methylarenes to benzaldehydes. researchgate.net

In the aerobic oxidation of ethylbenzene, cobalt, including in the form of this compound, can catalyze the process by facilitating peroxy bond cleavage. osti.gov While some studies suggest cobalt alone might be less effective at initiation, it plays a crucial role in the presence of additives like NHPI or alkyl hydroperoxides by facilitating free radical generation. osti.gov

This compound has also been explored in the oxidation of alkenes, sometimes immobilized on supports like polyaniline to enhance catalytic activity and recyclability compared to the homogeneous catalyst alone. sciforum.net

Carbon-Hydrogen (C-H) Activation and Functionalization

Cobalt catalysis, including the use of this compound, has emerged as a significant area in C-H activation and functionalization, offering a more sustainable alternative to noble metal catalysts. chim.itmdpi.comresearchgate.net This approach allows for the direct transformation of inert C-H bonds into C-C, C-heteroatom, or C-halogen bonds without the need for pre-functionalization. mdpi.comresearchgate.net

Cobalt-catalyzed C-H functionalization can involve both low-valent and high-valent cobalt species. mdpi.com Simple cobalt(II) and cobalt(III) salts, often with the assistance of directing groups, are employed in high-valent cobalt catalysis for various transformations. mdpi.com

C-H Acetoxylation

This compound has been utilized in directed C-H acetoxylation reactions, where a C-H bond is directly converted into a C-O bond with the incorporation of an acetate group. oup.comresearchgate.netresearchgate.net These reactions often employ a directing group to guide the metal catalyst to the specific C-H bond to be functionalized. organic-chemistry.org

One example is the cobalt-catalyzed directed sp² C-H acetoxylation of arenes using manganese(III) acetate as the acetoxy source and an 8-aminoquinoline (B160924) moiety as a directing group. researchgate.net This method allows for the functionalization of aromatic C-H bonds. researchgate.net

While palladium catalysis is also known for C-H acetoxylation, cobalt offers a more earth-abundant alternative. researchgate.netrsc.org The mechanism often involves the formation of a cobalt-aryl intermediate and subsequent steps leading to the insertion of the acetate group. nih.gov In some cobalt-catalyzed C-H activation processes, the in-situ oxidation of Co(II) to Co(III) is crucial for the catalytic cycle. jcsp.org.pk

Directed C-H Functionalization Strategies

Cobalt catalysis, particularly involving directed C-H activation, has emerged as a powerful strategy for the synthesis of various organic compounds, including heterocycles. chim.it this compound, often in its tetrahydrate form, is employed as a catalyst or precatalyst in these transformations. chim.it Directed C(sp²)−H bond functionalization using cobalt catalysts allows for the selective modification of organic molecules without the need for pre-functionalization. chim.itresearchgate.net

For instance, cobalt-catalyzed aminoquinoline-directed C(sp²)−H bond alkenylation using alkynes has been reported, utilizing Co(OAc)₂·4H₂O as the catalyst and Mn(OAc)₂ as an oxidant. chim.it This method exhibits good functional group tolerance. chim.it Another application involves cobalt-catalyzed, aminoquinoline-directed ortho-functionalization of sp² C-H bonds with alkenes, proceeding at room temperature with oxygen from air as a co-oxidant and Mn(OAc)₃ as a cocatalyst. chim.itacs.org this compound has also been used as a precursor for synthesizing catalysts for the direct amination of azoles under mild conditions. sigmaaldrich.com

In the context of C-H acetoxylation, cobalt(II)-catalyzed reactions of amides with various carboxylic acids, assisted by an N-8-aminoquinoline directing group, have been reported. doi.org Manganese(III) acetate can serve as both an acetoxy source and a terminal oxidant in some cobalt-catalyzed directed C-H acetoxylation reactions. doi.org

Esterification and Acetylation Reactions

This compound is an active catalyst for esterification and acetylation reactions. thermofisher.krennoreindiachemicals.com It is used industrially as a catalyst to harden paints and varnishes, which involves oxidative esterification processes. wikipedia.orgthermofisher.krennoreindiachemicals.com

Cobalt(II) chloride hexahydrate, a related cobalt(II) salt, has been shown to efficiently catalyze the direct acetylation of alcohols with acetic acid in high yields without requiring water removal. organic-chemistry.org This method is also effective with other carboxylic acids. organic-chemistry.org While this specific study used cobalt(II) chloride, it highlights the role of cobalt(II) salts in facilitating acetylation.

Heterogeneous cobalt catalysts derived from this compound have also been developed for the oxidative esterification of alcohols using molecular oxygen. acs.org Pyrolysis of nitrogen-ligated this compound supported on carbon can yield heterogeneous Co₃O₄–N@C materials active in these reactions. acs.org

Polymerization and Other Organic Transformations

This compound is utilized as a catalyst or precursor in various polymerization processes and other organic transformations. cobalt-nickel.netmdpi.com Cobalt-containing systems, including those derived from this compound, have been explored as alternatives to noble metal catalysts in transformations such as hydrogenation, hydroboration, and polymerization. mdpi.com

In polymerization, cobalt-based catalysts can control radical polymerization reactions through mechanisms like catalytic chain transfer, reversible termination, and degenerative transfer, allowing for the synthesis of polymers with specific properties. wikipedia.org While cobalt mediated radical polymerization often involves other cobalt species, this compound can serve as a starting material for the synthesis of polymer-supported cobalt catalysts used in reactions like the oxidation of alkenes. nih.govsciforum.netresearchgate.net

Beyond esterification and polymerization, this compound has been implicated in other organic transformations. For example, it can be used as a precursor to synthesize cobalt titanium oxide catalysts for the oxygen evolution reaction. sigmaaldrich.com It can also serve as a starting material to prepare polymer-stabilized Co nanocatalysts for growing carbon nanofibers. sigmaaldrich.com Research has also explored cobalt(II)'s role in carbon-carbon bond formation reactions, such as the reaction between 1,3-dicarbonyl compounds and allyl acetate. researchgate.net

Heterogeneous Catalysis Utilizing this compound Derivatives

This compound is a key precursor for the preparation of various heterogeneous cobalt catalysts, which offer advantages such as ease of separation and reusability. nih.govresearchgate.net

Preparation of Supported Cobalt Catalysts

Supported cobalt catalysts are widely used in reactions like CO hydrogenation, which is important for Fischer-Tropsch synthesis. oup.com this compound is frequently used as a cobalt source for impregnating support materials like silica (B1680970) and titania. oup.comacs.orgmdpi.com

Supported cobalt catalysts can be prepared by incipient-wetness impregnation of cobalt(II) salts, including this compound, onto support materials like silica gel, followed by drying and calcination. oup.com The choice of cobalt precursor can influence the catalyst's activity and selectivity. oup.com For instance, catalysts prepared by mixing cobalt(II) nitrate (B79036) and this compound precursors on silica have shown high activity in CO hydrogenation. oup.com Cobalt acetate can exhibit stronger interaction with SiO₂ compared to cobalt nitrate, and its reduction to metallic cobalt can be promoted by hydrogen spillover from cobalt reduced from cobalt nitrate. oup.com

This compound has also been used in gas anti-solvent processes to prepare supported cobalt catalysts on titania for Fischer-Tropsch synthesis. acs.org In this method, dense CO₂ is used as an anti-solvent to precipitate cobalt acetate onto the preformed support. acs.org

Polymer-supported heterogeneous catalysts can be synthesized using this compound. For example, complexes of 8-hydroxyquinoline (B1678124) with cobalt acetate have been supported on conjugated polymers like polyaniline (PANI) for the oxidation of hydrocarbons. nih.govsciforum.netresearchgate.net The immobilization procedure typically involves stirring the polymer with cobalt acetate in a solvent mixture, followed by filtration and drying. sciforum.net

Nanocatalysts Derived from this compound Precursors

This compound is a common and versatile precursor for the synthesis of cobalt-based nanocatalysts, including cobalt oxide nanoparticles and metallic cobalt nanoparticles. sigmaaldrich.comresearchgate.netmdpi.comfutureengineers.orgacs.orgresearchgate.netchinesechemsoc.org

Synthesis of Cobalt Oxide Nanoparticles for Catalysis

Cobalt oxide nanoparticles, particularly Co₃O₄, are widely used in various catalytic applications, including gas sensing and heterogeneous catalysis. jacsdirectory.comjconsortium.com this compound is a frequently used starting material for their synthesis due to its availability and solubility. jacsdirectory.comjconsortium.comacs.orgfrontiersin.org

Various methods are employed for the synthesis of cobalt oxide nanoparticles from this compound, including hydrothermal methods, thermal decomposition, and sol-gel methods. jacsdirectory.comjconsortium.comacs.orgfrontiersin.org

In a hydrothermal method, this compound tetrahydrate can be dissolved in ethanol (B145695), followed by the addition of ammonia (B1221849) solution and heating in an autoclave to synthesize achiral cobalt oxide nanoparticles. acs.org

Thermal decomposition of cobalt acetate with diols in a solvent like dibenzyl ether is another route to synthesize cobalt oxide nanoparticles with controlled size, shape, and phase for applications like CO oxidation. frontiersin.org The concentration of cobalt acetate and the aging temperature can influence the resulting nanoparticle properties and catalytic performance. frontiersin.org

A simple sol-gel method involves preparing aqueous solutions of cobalt acetate and oxalic acid, mixing them to form precipitates, and then drying and calcining the precipitates at various temperatures to obtain black Co₃O₄ nanoparticles. jconsortium.com

This compound can also be used as a precursor to synthesize cobalt oxide nanoparticles via a simple direct thermal pyrolysis process. sigmaaldrich.com These Co₃O₄ nanoparticles can then be used in various applications, including as electrode material for supercapacitors. jacsdirectory.com

Cobalt oxide nanoparticles synthesized from this compound precursors have been explored as heterogeneous catalysts for reactions such as the selective oxidation of alcohols to esters acs.org and the synthesis of benzimidazole (B57391) derivatives. doi.org In the latter case, Co₃O₄ nanoparticles showed catalytic utility in the condensation reactions of benzyl (B1604629) alcohols/amines with 1,2-phenylenediamine. doi.org

Cobalt nanoparticles with a Co₃O₄ structure have been synthesized from this compound, cobalt(III) acetylacetonate, and cobalt(II) bromide precursors using a DMF-protecting method for use as catalysts in alkene hydrosilylation. acs.orgresearchgate.netnih.gov The catalytic activity was found to depend on the metal precursor, with nanoparticles derived from this compound exhibiting high activity. acs.orgresearchgate.netnih.gov

This compound can also serve as both the catalyst precursor and a solid carbon source for the in situ growth of single-walled carbon nanotubes (SWCNTs) via the decomposition of acetate groups upon heating, leading to the formation of metallic Co nanoparticles which catalyze SWCNT growth. chinesechemsoc.org

Polymer-Stabilized Cobalt Nanocatalysts

Polymer-stabilized cobalt nanocatalysts represent a class of heterogeneous catalysts where cobalt nanoparticles, often derived from precursors like this compound, are supported within or on a polymer matrix. This immobilization strategy offers advantages such as enhanced stability, ease of separation from the reaction mixture, and potential for catalyst recycling, addressing issues like metal leaching observed in homogeneous systems. mdpi.comresearchgate.net

This compound is utilized as a starting material for preparing polymer-stabilized cobalt nanocatalysts. For instance, it can be used in the synthesis of polymer-supported heterogeneous catalysts in the form of complexes with ligands like 8-hydroxyquinoline, supported on conjugated polymers such as polyaniline (PANI), poly-o-toluidine (POT), and poly-o-anisidine (POA). mdpi.comnih.govresearchgate.net These catalysts have demonstrated activity in oxidation reactions of hydrocarbons, yielding epoxides or ketones with high selectivity under atmospheric pressure of molecular oxygen. mdpi.comnih.gov Research indicates that immobilizing cobalt compounds on a polyaniline matrix can lead to higher catalytic activity compared to using cobalt(II) compounds without a polymer support. sciforum.net

Another application involves the preparation of nitrogen-modified cobalt catalysts supported on carbon by pyrolyzing a mixture of this compound in an aqueous solution of melamine (B1676169) or waste melamine resins. rsc.orgresearchgate.net These materials have shown efficacy as nanocatalysts for the transfer hydrogenation of N-heteroarenes using formic acid as the reductant, notably without the need for a base. rsc.orgresearchgate.net Studies have shown that such novel cobalt-melamine-carbon materials can also be significant for hydrogen generation processes from formic acid. researchgate.net

Furthermore, this compound can be used as a starting material to prepare polymer-stabilized cobalt nanocatalysts for the growth of carbon nanofibers. sigmaaldrich.comnanografi.comcenmed.com

Applications in Specific Industrial Processes

This compound is widely employed as an industrial catalyst in several key processes. cobalt-nickel.netthermofisher.krfishersci.at

One significant application is its use as a precursor for oil drying agents, which are catalysts that facilitate the hardening of paints and varnishes. wikipedia.orgthermofisher.krfishersci.at

It also serves as an active catalyst for oxidation and esterification reactions. thermofisher.krfutureengineers.orgnih.gov In the presence of acetic acid and a bromide co-catalyst, cobalt acetate bromide forms an exceptionally active catalytic system for the autoxidation of hydrocarbons. cdnsciencepub.comcdnsciencepub.com This system allows for the preparation of carboxylic acids and ketones in high yields under moderate temperatures and atmospheric pressure. cdnsciencepub.comcdnsciencepub.com For example, p-xylene (B151628) can be readily oxidized to terephthalic acid, and tetralin can be oxidized to α-tetralone. cdnsciencepub.com This autoxidation chemistry catalyzed by this compound is an industrial pathway for converting hydrocarbons into oxygenated compounds and is being explored for potential applications in plastic waste deconstruction. osti.gov The catalytic cycle in autoxidation involves the cyclic oxidation and reduction of cobalt between Co(II) and Co(III) states, facilitating the formation and consumption of radical species and oxygenated intermediates. osti.gov

This compound is also utilized in carbonylation reactions. semanticscholar.orgdoi.org For instance, it can be used as a catalyst in the direct methoxycarbonylation of chlorobenzenes. semanticscholar.org Historically, cobalt-catalyzed hydroxy- and alkoxycarbonylation of iodo- and bromobenzenes using a system involving sodium hydride, sodium alcoholate, and cobalt acetate have been reported, proceeding via a radical anion mechanism. semanticscholar.org

In Fischer-Tropsch synthesis (FTS), which is crucial for producing synthetic fuels and hydrocarbons from synthesis gas (CO and H₂), cobalt catalysts are widely used. oup.com this compound, sometimes in combination with other cobalt precursors like cobalt nitrate, is used in the preparation of supported cobalt catalysts for FTS. oup.comepa.govuct.ac.za Studies have shown that using a mixture of cobalt nitrate and cobalt acetate for impregnation on silica gel can result in highly active cobalt catalysts for CO hydrogenation. oup.com The interaction between cobalt acetate and the support (like SiO₂) can be stronger than that of cobalt nitrate, and the reduction of cobalt acetate species can be promoted by hydrogen spillover from cobalt metal derived from cobalt nitrate. oup.com

This compound also finds application in hydrogenation reactions. cobalt-nickel.netacs.orgnih.gov It can be used as a cobalt source in the synthesis of cobalt nanoparticles which are active in catalytic transfer hydrogenation. rsc.orgresearchgate.netomanchem.com In asymmetric hydrogenation of α-primary amino ketones, this compound has been identified as a suitable cobalt source in the presence of specific ligands, leading to the efficient synthesis of chiral vicinal amino alcohols with high yields and enantioselectivities. acs.orgnih.gov The proposed mechanism involves a nonredox cobalt(II) catalytic cycle. nih.gov

Another industrial application is in catalytic chain transfer polymerization (CCTP) of methacrylates, where certain cobalt(II) complexes, potentially derived from this compound, are used as chain transfer agents to produce low molecular weight polymers with vinyl end groups. wikipedia.orgacs.org This process has been applied in the production of polymers for various markets, including automotive coatings and dental composites. acs.org

This compound is also used in the anodizing industry as a catalyst. nih.govsamaterials.comlcrl.net

Data Table: Catalytic Applications of this compound

Application AreaSpecific Process / ReactionRole of this compoundNotes
Polymer-Stabilized Nanocatalysts Oxidation of hydrocarbons (alkenes)Precursor for polymer-supported cobalt complexesSupported on conjugated polymers (PANI, POT, POA); high selectivity for epoxides/ketones. mdpi.comnih.govresearchgate.net
Transfer hydrogenation of N-heteroarenesPrecursor for nitrogen-modified cobalt on carbon supportsPrepared by pyrolysis with melamine/melamine resins; uses formic acid as reductant. rsc.orgresearchgate.net
Growth of carbon nanofibersStarting material for polymer-stabilized cobalt nanocatalyst sigmaaldrich.comnanografi.comcenmed.com
Specific Industrial Processes Hardening of paints and varnishesPrecursor for oil drying agents wikipedia.orgthermofisher.krfishersci.at
Autoxidation of hydrocarbons (e.g., p-xylene, tetralin)Active catalyst (often with bromide co-catalyst)Produces carboxylic acids and ketones; high yields at moderate conditions. cdnsciencepub.comcdnsciencepub.com
Methoxycarbonylation of chlorobenzenesCatalystCan proceed via radical anion mechanism. semanticscholar.org
Fischer-Tropsch Synthesis (CO hydrogenation)Precursor for supported cobalt catalystsUsed alone or mixed with cobalt nitrate on supports like silica. oup.comepa.govuct.ac.za
Asymmetric hydrogenation of α-primary amino ketonesCobalt source in catalytic systemEfficient synthesis of chiral vicinal amino alcohols. acs.orgnih.gov
Catalytic Chain Transfer Polymerization (CCTP) of methacrylatesComponent of chain transfer agentsProduces low molecular weight polymers with vinyl ends. wikipedia.orgacs.org
AnodizingCatalyst nih.govsamaterials.comlcrl.net

Applications in Advanced Materials Science and Engineering

Precursor in Inorganic Material Synthesis

Anhydrous and hydrated cobalt(II) acetate (B1210297) are widely utilized as a cobalt source for synthesizing a variety of materials and chemical complexes. wikipedia.org It is a preferred precursor for producing ultra-high purity compounds and nanoscale materials due to its chemical properties. americanelements.com The thermal decomposition of cobalt(II) acetate is a straightforward method for obtaining various cobalt oxides and related nanostructures. mdpi.com

This compound is a common starting material for the synthesis of cobalt oxides, such as cobalt(II) oxide (CoO) and cobalt(II,III) oxide (Co3O4). mdpi.com These oxides are significant in applications ranging from catalysis to energy storage. nih.gov

The thermal decomposition of this compound tetrahydrate is a well-studied route to produce these oxides. mdpi.com The atmosphere under which the decomposition occurs dictates the final product. Under an air atmosphere, thermal treatment yields Co3O4, which has a stable spinel structure. mdpi.com Conversely, under an inert nitrogen atmosphere, the process can be controlled to selectively produce different polymorphs of CoO, including the Zn-blende and rocksalt structures, at specific temperatures (330 °C and 400 °C, respectively). mdpi.com

Various synthesis techniques leverage this compound to control the morphology and properties of the resulting cobalt oxides. For instance, the electrospinning technique, using a solution of this compound tetrahydrate and poly(vinyl alcohol) (PVA), can produce smooth, continuous nanofibers of Co3O4 after calcination in air. researchgate.netacs.org The same precursor nanofibers can be hydrothermally treated to yield pure CoO nanofibers. researchgate.netacs.org Another method, precipitation-oxidation, uses this compound to produce cubic Co3O4 nanoparticles, with the acetate ion influencing the final shape of the nanocrystals. chalcogen.ro

Table 1: Synthesis of Cobalt Oxides from this compound

Target Oxide Synthesis Method Precursors Key Conditions Resulting Morphology
Co3O4 Thermal Decomposition This compound tetrahydrate Air atmosphere Nanoparticles
CoO Thermal Decomposition This compound tetrahydrate Nitrogen atmosphere (330-400 °C) Zn-blende & rocksalt polymorphs
Co3O4 Electrospinning This compound tetrahydrate, Poly(vinyl alcohol) Calcination in air (700 °C) Nanofibers
CoO Electrospinning & Hydrothermal Treatment This compound/PVA nanofibers Hydrothermal treatment with carbon (300 °C) Nanofibers

This compound is instrumental in fabricating a range of hybrid materials and complex nanostructures. sigmaaldrich.comresearchgate.net These materials often combine the properties of cobalt compounds with other components like carbon nanomaterials to achieve synergistic effects and enhanced performance, particularly in electrochemical applications. mdpi.com

The synthesis of cobalt and cobalt oxide nanoparticles is a key area of research, with applications in catalysis, electronics, and biomedicine. nih.govcityu.edu.hk this compound serves as a precursor in methods like thermal pyrolysis to generate cobalt oxide nanoparticles. sigmaaldrich.com By combining nanostructured cobalt oxides with carbonaceous materials, such as graphene or carbon nanotubes, researchers can create hybrid materials that benefit from improved electrical conductivity and structural stability. mdpi.com This approach is particularly effective in buffering the volume changes that occur in battery materials during cycling. mdpi.com

For example, cobalt oxide nanoparticles can be embedded in graphene sheets to create hybrid materials for lithium-ion and sodium-ion batteries. mdpi.com The use of this compound in conjunction with polymers like poly(vinyl alcohol) in electrospinning processes allows for the creation of well-defined nanofibrous structures of cobalt oxides. researchgate.netacs.org These techniques provide control over the morphology of the final material, which is crucial for its performance in various applications. researchgate.net

Energy Storage and Conversion Materials

The properties of materials derived from this compound make them highly suitable for energy storage and conversion applications. sigmaaldrich.com Cobalt oxides, in particular, are extensively studied for their use in advanced batteries and emerging solar cell technologies. mdpi.com

This compound is a key cobalt source in the synthesis of materials for lithium-ion batteries (LIBs). sigmaaldrich.com It is used as a precursor to produce Lithium Cobalt Oxide (LiCoO2), a widely used cathode material in commercial LIBs. sigmaaldrich.comsigmaaldrich.com

Furthermore, cobalt oxide nanoparticles, particularly Co3O4, synthesized from this compound, are investigated as high-capacity anode materials for LIBs. sigmaaldrich.comsigmaaldrich.com The combination of cobalt oxides with carbon nanomaterials is a strategy to enhance the electrochemical performance of these anodes. mdpi.com For instance, LiCoPO4/C nanocomposites, where an amorphous carbon coating improves conductivity and performance, demonstrate the advantages of these hybrid materials. mdpi.com The initial discharge capacity and cycling stability of such composite materials are often significantly improved compared to the bare cobalt compounds. mdpi.com

In the field of solar energy, this compound has found a role in improving the performance and stability of perovskite solar cells (PSCs). Adding this compound to the perovskite precursor solution is an effective method for controlling the crystal growth of the perovskite film. proquest.comresearchgate.net

Research has shown that this additive can increase the perovskite crystal size, improve crystallinity, and enhance the light absorption of the film. proquest.comresearchgate.net These improvements in the perovskite layer's quality lead to better device performance. For example, PSCs fabricated with an optimal amount of this compound (e.g., 4 mg/mL) have demonstrated a significant increase in power conversion efficiency, reaching values as high as 14.89%. proquest.comresearchgate.net This enhancement is attributed to a reduction in nonradiative recombination and an increase in charge recombination resistance within the solar cell. proquest.comresearchgate.net Additionally, this compound is used to fabricate hole transport layers (HTLs) in organic solar cells and photodetectors, further highlighting its versatility in photovoltaic applications. researchgate.netbohrium.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is a versatile precursor for the synthesis of cobalt-based Metal-Organic Frameworks (MOFs) and coordination polymers. tandfonline.combohrium.com MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands, with potential applications in gas storage, separation, and catalysis. nih.gov

The Co(II) ion is an ideal candidate for generating these frameworks due to its d7 electron configuration, which allows it to adopt various coordination geometries. By reacting this compound with different organic linkers, a diverse range of MOF structures can be achieved. For example, reacting this compound with ligands like 2-methylimidazole results in the formation of Co-MOF nanoparticles with peroxidase-like activity. mdpi.com Similarly, reactions with 1,4-diazabicyclo[2.2.2]octane N,N'-dioxide (odabco) have produced a series of new MOFs with varied structural and magnetic properties. bohrium.comnih.gov

The synthesis conditions and the choice of ligands and solvents play a crucial role in determining the final structure and properties of the resulting framework. For instance, the reaction of this compound with 2-iodoterephthalic acid and 1,10-phenanthroline in dimethylformamide can yield a microporous MOF. tandfonline.com These cobalt-based MOFs can exhibit interesting properties, such as selective gas adsorption and potential for catalytic applications. tandfonline.comresearchgate.net

Design and Synthesis of Cobalt(II)-Based MOFs

This compound is a widely utilized source of cobalt ions for the synthesis of cobalt-based metal-organic frameworks (MOFs). wikipedia.org Researchers have successfully employed this compound in conjunction with various organic linkers to construct MOFs with diverse topologies and properties.

The synthesis process often involves solvothermal or hydrothermal methods, where this compound and an organic linker are dissolved in a solvent and heated to induce crystallization. For instance, the reaction of this compound with 1,3,5-benzenetricarboxylic acid (BTCH3) under hydrothermal conditions yields Co3(BTC)2·12H2O. Another approach is microwave-assisted ball milling, a simple and efficient technique used to prepare MOFs from this compound tetrahydrate and carboxylic acids like trimesic acid and terephthalic acid. rsc.org

The choice of organic linker and reaction conditions allows for the design of MOFs with specific structural characteristics. Research has demonstrated the synthesis of cobalt(II)-based MOFs with novel structures, including:

A rare three-dimensional framework with 3-fold interpenetration. rsc.org

A 2D “pillar-layered” structure. rsc.org

A porous MOF synthesized from a bent imidazole-bridged ligand and p-phthalic acid. researchgate.net

A framework based on an unprecedented ribbon-shaped secondary building unit. researchgate.net

These studies highlight the versatility of this compound in creating a wide array of MOF architectures, from simple coordination polymers to complex 3D frameworks with intricate topologies. nih.govresearchgate.net

Table 1: Examples of Cobalt(II)-Based MOFs Synthesized Using this compound

MOF Name/FormulaOrganic Linker(s)Synthesis MethodKey Structural Feature
[{Co0.5(5N3-IPA)0.5(1,2-bpe)1.25}]∞5-azidoisophthalic acid (5N3-IPA), 1,2-bis(4-pyridyl)ethylene (1,2-bpe)Solvothermal3D structure with 3-fold interpenetration
[{Co(5NH2-IPA)(1,2-bpe)}]∞5-aminoisophthalic acid (5NH2-IPA), 1,2-bis(4-pyridyl)ethylene (1,2-bpe)Solvothermal2D “pillar-layered” structure
MOF-2Trimesic acidMicrowave-assisted ball millingHigh adsorption capacity for Congo red
[Co3(odabco)2(OAc)6]1,4-diazabicyclo[2.2.2]octane N,N'-dioxide (odabco)Not specified1D chains of alternating binuclear and mononuclear metal–acetate blocks
[Co2(dtb)2Cl2]·Cl2·3H2O4,4′-di(4H-1,2,4-triazol-4-yl)-1,1′-biphenyl (dtb)Not specifiedPorous metal-organic framework

Guest Molecule Adsorption and Separation Properties

The porous nature and tunable structures of cobalt(II)-based MOFs make them promising materials for gas adsorption and separation. Research has shown that these materials can effectively adsorb various guest molecules, including carbon dioxide (CO2) and C2 hydrocarbons. nih.gov

The introduction of specific functional groups, such as amino and bromo groups, into the MOF structure has been found to enhance their adsorption performance. nih.gov Furthermore, the partial substitution of zinc ions with cobalt ions in the MOF-5 framework has been demonstrated to increase the uptake of H2, CH4, and CO2.

A notable example of selective adsorption is the significant iodide uptake by a cationic Co(II)-odabco MOF. nih.govnih.gov In this case, ion exchange experiments revealed that up to 75% of the guest nitrate (B79036) ions within the framework's voids could be substituted with iodide anions. nih.govnih.gov The preservation of the MOF's crystallinity during this exchange allowed for the precise determination of the iodide ions' positions, revealing the aliphatic core of the odabco ligand as the primary adsorption center. nih.govnih.gov

The adsorption properties of these MOFs are also influenced by the nature of the guest molecules themselves. Studies have shown a guest-dependent single-ion magnet behavior in a 2D cobalt(II) MOF, where different aromatic guest molecules leave a "fingerprint" on the structure and, consequently, on the cobalt environment. rsc.org

Functional Coatings and Pigment Precursors in Research

This compound is a key precursor in the formulation of functional coatings and pigments, finding applications as a drier in resins and as a starting material for ceramic and glass colorants. wikipedia.orgcobalt-nickel.netchemimpex.comnbinno.com

Applications in Drier Formulations for Resins

This compound serves as a precursor to "oil drying agents," which act as catalysts to accelerate the hardening of paints, varnishes, and inks based on alkyd resins. wikipedia.orgpatchamltd.com These driers are essential for the oxidative polymerization process that enables the film to dry. patchamltd.com

Driers are categorized into primary (or active) driers, which are oxidation catalysts working on the surface, and secondary (or through) driers, which ensure uniform drying of the entire film. patchamltd.com Cobalt-based driers are considered among the most powerful primary driers at ambient temperatures. patchamltd.com However, their use can sometimes lead to discoloration. patchamltd.com

A significant challenge in the use of driers is the phenomenon of "loss of dry" upon storage, where the drying efficiency of the paint diminishes over time. google.comgoogleapis.com This can be caused by interactions between the drier and other components in the paint, such as high surface area pigments. patchamltd.com Research efforts have focused on developing strategies to mitigate this issue, including the use of chelating agents to maintain the catalytic activity of the cobalt. google.comgoogleapis.com

Table 2: Classification of Driers for Alkyd Resins

Drier TypeFunctionExamples of Metals Used
Primary Driers Act as primary oxidation catalysts, mainly on the surface of the film.Cobalt, Manganese, Iron, Cerium
Secondary Driers Ensure a balanced drying process of both the surface and body of the film.Zirconium, Zinc, Strontium, Bismuth
Auxiliary Driers Modify the action of primary and secondary driers.Calcium, Barium, Lithium, Potassium

Precursors for Ceramic and Glass Pigments

This compound is utilized as a precursor for the production of various cobalt-containing pigments, which are valued for their vibrant and stable colors in ceramics and glass. cobalt-nickel.netchemimpex.comvenicechemicals.com For instance, it is a starting material in the manufacturing of cobalt blue (cobalt(II) aluminate) and cobalt green (cobalt(II) zinc orthosilicate). cobalt-nickel.net These pigments are incorporated into paints, ceramics, and glass to impart desired blue or green hues. cobalt-nickel.net

The synthesis of these pigments often involves high-temperature firing of a mixture containing a cobalt source, like cobalt oxide derived from the acetate, and other metal oxides. For example, black ceramic pigments can be developed from the CoO-Fe2O3 system.

Electroplating Research

In the field of electroplating, this compound is employed in solutions to deposit thin layers of cobalt metal onto various substrates. cobalt-nickel.netchemimpex.comnbinno.com This electroplated cobalt layer can provide enhanced corrosion resistance, wear resistance, and improved aesthetic qualities to the coated object. cobalt-nickel.net

Research in this area includes the study of Co-Ni alloy electrodeposition from baths containing cobalt and nickel salts, including their acetates. researchgate.net The composition of the plating bath, including the concentration of cobalt acetate, current density, pH, and the presence of additives, can significantly influence the properties of the resulting alloy coating. researchgate.netresearchgate.netgoogle.com For example, additives like saccharin can improve the brightness of the cobalt-nickel deposits. researchgate.net

Theoretical and Computational Studies of Cobalt Ii Acetate Chemistry

Electronic Structure Calculations and Density Functional Theory (DFT)

DFT is a widely used computational method for investigating the electronic structure of molecules and materials. nih.gov It allows for the calculation of various properties, including energy, electron density, and molecular orbitals, which are crucial for understanding chemical behavior. nepjol.info In the context of cobalt(II) acetate (B1210297) chemistry, DFT calculations have been employed to study the electronic properties and spin states of cobalt complexes. researchgate.net

Studies have shown that the choice of exchange-correlation functional in DFT calculations is important for accurately describing the electronic and spatial structures of complexes in different spin states and the HOMO–LUMO energy gap. nih.gov Hybrid functionals with an admixture of exact Hartree-Fock exchange, such as B3LYP, B3LYP*, and TPSSh, generally provide a better description of the electronic structure compared to pure DFT functionals. nih.gov

DFT calculations have been used to investigate the electronic structure of cobalt(II) complexes, including those with acetate ligands. researchgate.net These studies often involve analyzing the contributions of atomic orbitals to molecular orbitals (MOs) to understand the nature of metal-ligand bonding and electron distribution. nih.govacs.org For instance, investigations into multinuclear Co(III) compounds, which can be related to species present under autoxidation conditions catalyzed by cobalt(II) acetate, have used DFT to characterize the interactions of cobalt with acetate and hydroxyl ligands. osti.gov These calculations can reveal how ligand substitution impacts electron density on the cobalt center, driven by changes in π back-bonding interactions. acs.org

Geometry Optimization and Molecular Structure Prediction

Geometry optimization using DFT aims to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. researchgate.net This process predicts bond lengths, angles, and dihedral angles based on electronic interactions. researchgate.net For this compound and its complexes, DFT calculations are used to determine optimized geometries, which can then be compared with experimental structural data obtained from techniques like X-ray diffraction. nih.govrsc.org

Studies on cobalt complexes, including those with acetate ligands, utilize DFT to optimize molecular structures. nih.goviucr.org The optimized geometries are crucial for subsequent calculations of electronic properties and reaction pathways. nepjol.info Comparisons between DFT-optimized geometries and experimental data, such as those from single-crystal X-ray diffraction, have shown good agreement, validating the computational methods used. nih.govrsc.org For example, the geometric structure of multinuclear Co(III) compounds relevant to cobalt acetate catalysis has been evaluated using DFT calculations, and the results align well with previously reported structures characterized by experimental methods like EXAFS and crystallography. osti.gov

Electronic Properties and Orbital Analysis

Analysis of electronic properties through DFT calculations involves examining molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and their energy gaps. researchgate.netnih.gov These frontier orbitals are key to understanding a molecule's reactivity, with the HOMO representing the electron-donating orbital and the LUMO the electron-accepting orbital. nih.gov

DFT studies on cobalt(II) complexes have focused on analyzing frontier molecular orbitals to understand electron transfer processes and reactivity. researchgate.netnih.gov The energy gap between the HOMO and LUMO can provide insights into the kinetic stability and chemical reactivity of the compounds. researchgate.netiucr.org Furthermore, orbital analysis can help classify the nature of bonding between cobalt and its ligands, such as acetate, based on orbital overlap. acs.org This analysis can reveal how ligand characteristics influence the electronic properties of the cobalt center and subsequently impact catalytic activity. acs.orgosti.gov

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly DFT, are powerful tools for elucidating reaction mechanisms catalyzed by this compound and related cobalt complexes. By calculating the energies of intermediates and transition states along a reaction pathway, computational studies can identify the most kinetically and thermodynamically favorable routes. x-mol.net

Computational investigations have explored the mechanisms of various reactions catalyzed by cobalt complexes, including those where this compound is used as a precatalyst. x-mol.netacs.org These studies often involve comparing different proposed reaction pathways to determine the lowest energy route. x-mol.net

Mechanistic Pathways in Catalysis

Computational studies have provided insights into the mechanistic pathways involved in cobalt-catalyzed reactions. For instance, the mechanism of cobalt-catalyzed alkoxycarbonylation of alkyl halides has been computationally investigated, comparing different pathways involving intermediates like (RCH₂)Co(CO)₄ and [(RCH₂)Co(CO)₃(COOMe)]⁻. x-mol.net These studies can identify key steps, such as oxidative addition and migratory insertion, and assess their relative energy barriers. x-mol.netacs.org

Another area where computational methods have been applied is in understanding the mechanism of cobalt-catalyzed C–O silylation and stannylation of alkenyl acetates. acs.orgnih.gov These studies can detail the catalytic cycle, including the reduction of a Co(II) precatalyst to an active Co(I) species, oxidative addition to the C–O bond, and subsequent steps leading to product formation. acs.orgnih.gov The influence of ligands and counterions on the reaction pathways can also be investigated computationally. x-mol.netnih.gov

Transition State Analysis

Transition state analysis is a critical part of computational mechanism studies. Transition states represent the highest energy points along a reaction pathway between intermediates, and their energies determine the activation barrier for a given step. acs.org By locating and characterizing transition states using DFT, researchers can gain a detailed understanding of the energy profile of a reaction and identify the rate-determining step. researchgate.net

Computational studies on cobalt-catalyzed reactions involve the identification and analysis of transition states. nih.govresearchgate.net For example, in the context of cobalt-catalyzed carbene carbonylation, DFT calculations have been used to determine the energy barriers for transition states involved in steps like N₂ loss to form a carbene radical intermediate. researchgate.net Transition state analysis can also provide structural information about the arrangement of atoms in the transition state, offering clues about the reaction coordinate. nih.govacs.org

Structure-Activity Relationship Modeling for Catalytic Performance

Structure-activity relationship (SAR) modeling aims to correlate the structural properties of a catalyst with its catalytic performance. Computational methods, combined with experimental data, are valuable for developing and understanding these relationships in this compound catalysis. frontiersin.orgnih.govpku.edu.cn

Studies have investigated the relationship between the synthesis conditions of cobalt oxide catalysts derived from cobalt acetate and their activity in reactions like CO oxidation. frontiersin.orgnih.gov These studies can correlate factors such as cobalt acetate concentration and synthesis temperature with structural properties like particle size and crystalline phase, and subsequently with catalytic performance metrics like light-off temperature and apparent activation energy. frontiersin.orgnih.gov

Computational studies can support the understanding of how modifications to the ligand environment around a cobalt center influence its electronic properties and coordination flexibility, which in turn can impact catalytic activity. nih.govrsc.org By analyzing the electronic structure and geometry of different cobalt complexes, researchers can identify structural features that are key to enhancing catalytic performance in specific reactions, such as the oxygen evolution reaction. nih.govrsc.org This combined spectroscopic and computational approach can help relate metal-ligand bonding characteristics to homogeneous catalytic properties, providing design criteria for developing novel catalysts. osti.gov

Data Table: Examples of DFT Calculations in this compound Chemistry

Study FocusComputational MethodKey FindingsCitation
Electronic structure of multinuclear Co(III)DFTCharacterization of Co-ligand interactions, impact of ligand substitution on electron density. acs.orgosti.gov
Geometry optimization of Co(II) acetate complexDFTOptimized geometry in good agreement with experimental data, distorted octahedral geometry around Co(II). nih.govrsc.org
Frontier molecular orbital analysisDFTHOMO-LUMO energy gap calculation, insights into reactivity and stability. researchgate.netnih.gov
Mechanism of cobalt-catalyzed alkoxycarbonylationDFTIdentification of kinetically favored reaction pathways and intermediates. x-mol.net
Mechanism of cobalt-catalyzed C–O silylationDFTElucidation of catalytic cycle including oxidative addition and transition states. acs.orgnih.gov
Structure-activity relationship in Co oxide catalysisDFT (implicitly used in understanding structural properties)Correlation between synthesis conditions (Co acetate concentration, temperature) and catalytic activity (CO oxidation). frontiersin.orgnih.gov

Detailed Research Findings:

In studies of multinuclear Co(III) compounds relevant to cobalt acetate autoxidation catalysis, DFT calculations revealed that substituting acetate ligands with hydroxyls increases electron density on the cobalt center. This is attributed to the loss of π back-bonding between Co and acetate and increased electron donation from hydroxyl ligands. acs.org The experimental absorption and emission spectra were well-described by the resulting molecular orbitals from these calculations. acs.org

Computational investigations into a novel lutidine-coordinated this compound complex [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂] used DFT for structure optimization. nih.govrsc.org The calculated geometrical parameters showed good agreement with single crystal X-ray diffraction data, confirming a distorted octahedral geometry around the cobalt center. nih.govrsc.org Analysis of molecular electrostatic potential maps also aligned with the solid-state structure, indicating electron-rich centers around the metal. nih.gov

For the cobalt-catalyzed alkoxycarbonylation of alkyl halides, computational studies comparing different mechanistic pathways found that a pathway involving the addition of MeO⁻ to (RCH₂)Co(CO)₄ and subsequent elimination to form the ester was the most kinetically favored. x-mol.net Other proposed pathways, including those involving Sɴ2 reactions or conventional migratory CO insertion, were less favored due to higher energy barriers. x-mol.net

Molecular Dynamics and Simulation Studies of Solution Behavior

Computational modeling, including molecular dynamics (MD) simulations, serves as a valuable tool for investigating the behavior of chemical compounds in solution at an atomic level, providing insights into solvation structures, dynamics, and interactions frontiersin.orgfrontiersin.org. For transition metal complexes like this compound, accurately describing solvation effects is crucial, and explicit solvent models are often necessary to capture the intricate interactions between the solute and solvent molecules, particularly in aqueous environments where water can act as a ligand or participate in reaction mechanisms frontiersin.orgfrontiersin.org.

While extensive molecular dynamics simulations focused solely on elucidating the detailed solution behavior of this compound itself were not prominently found in the conducted search, related computational studies involving Co(II) ions and acetate species in solution provide relevant methodological insights and examples of the type of information obtainable from such simulations.

One study utilizing molecular dynamics simulations investigated the adsorption of Co(II) ions (among other metal ions) onto chitosan (B1678972) and chitosan/tripolyphosphate nanoparticles in water acs.org. Although the primary focus was on the adsorption mechanism, the simulations necessarily included the solvation of Co(II) ions in the aqueous environment. This study employed MD to understand the atomistic interactions between the metal ions and the adsorbent in water solvation, and it reported on the calculation of radial distribution functions (RDFs) to investigate the coordination numbers of oxygen atoms from water and the adsorbent, and nitrogen atoms from the adsorbent, around the metal ions acs.org. The study indicated a first shell distance for Co(II) interacting in this system at 1.95 Å acs.org. Binding energies between the metal ions and the adsorbents were also calculated, demonstrating the capability of MD simulations to quantify interaction strengths in solution-phase systems acs.org.

Another relevant area involves molecular dynamics simulations of acetate ions in solution with different cations, such as alkali metals aip.org. These studies demonstrate the application of MD forcefields to model ion-acetate interactions in aqueous solutions across varying concentrations aip.org. Such simulations can provide data on structural properties, ion-pairing, interaction free energies, and the decomposition of interaction energies into components like electrostatics and van der Waals forces aip.org. While these studies focus on alkali acetates, the methodologies and the analysis of acetate's interactions with the solvent and counter-ions are pertinent to understanding the behavior of the acetate anion in solution, which is a component of this compound.

The importance of explicit treatment of solvent molecules in computational studies of cobalt complexes in water has been highlighted in the context of investigating reaction mechanisms, such as those involved in water oxidation catalysis where cobalt species are active frontiersin.orgfrontiersin.orgresearchgate.net. These studies suggest that dynamic explicit solvation models are often necessary to accurately describe processes involving proton transfer and the stabilization of transition states through hydrogen bonding networks frontiersin.orgfrontiersin.org.

Analytical and Environmental Research Methodologies for Cobalt Ii Acetate

Analytical Determination of Cobalt(II) in Research Samples

Accurate determination of Cobalt(II) concentration in diverse matrices is crucial in various research fields. Numerous analytical procedures have been developed for this purpose. tandfonline.com

Spectrophotometric and Colorimetric Techniques

Spectrophotometry and colorimetry are widely used for the determination of Cobalt(II) due to their cost-effectiveness and sensitivity. tandfonline.comwisdomlib.org These methods typically involve the formation of a colored complex between Cobalt(II) ions and a chromogenic reagent, followed by measuring the absorbance of the complex using a spectrophotometer. wisdomlib.orgekb.egasianpubs.org

Several chromogenic reagents have been explored for Cobalt(II) determination. For instance, 4-(2-pyridylazo)resorcinol (B72590) (NaPAR) reacts with Co(II) at pH 4 to form a pink complex with maximum absorbance at 510 nm. ekb.eg Another method utilizes 2-acetylfuran-4-methyl-3-thiosemicarbazone (2-AFMT), which forms a yellow complex with Cobalt(II) in the pH range of 5.0-7.0, exhibiting maximum absorbance at 360 nm. wisdomlib.org 7-Nitroso-8-hydroxyquinoline-5-sulfonic acid sodium salt has also been used as a chromogenic reagent for a selective and sensitive spectrophotometric determination of Cobalt(II) at pH 8. nih.gov Other reagents include 4-salicylideneamino-3-mercapto-6-methyl-1,2,4-triazine(4H)-5-one (SMMT), which forms a light yellow complex with Co(II) at pH 4 asianpubs.orgresearchgate.net, and benzildithiosemicarbazone (BDT), used in an extractive spectrophotometric method asianpubs.org.

Pre-concentration steps, such as flotation or dispersive liquid-liquid microextraction (DLLME), are often coupled with spectrophotometric techniques to enhance sensitivity and allow for the determination of trace quantities of Cobalt(II) in samples like water or pharmaceuticals. tandfonline.comekb.egscirp.org For example, a method involving flotation with oleic acid successfully separated the Co(II)-NaPAR complex, enabling spectrophotometric determination of Co(II) in pharmaceutical and water samples. ekb.eg DLLME using 1,5-bis(di-2-pyridyl) methylene (B1212753) thiocarbohydrazide (B147625) (DPTH) as a chelating agent followed by flame atomic absorption spectrometry (FAAS) has also been applied for cobalt determination in environmental and water samples. scirp.org

Research findings often include analytical parameters such as molar absorptivity, detection limits, and linear concentration ranges, as summarized in the following table based on the search results:

ReagentpH Rangeλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Detection LimitLinear Range (µg/ml)Sample Types AnalyzedCitation
4-(2-pyridylazo)resorcinol (NaPAR)45101.54 × 10⁵ (in scum layer)3.09 ng/ml0.01-0.32Pharmaceutical, Water ekb.eg
2-acetylfuran-4-methyl-3-thiosemicarbazone (2-AFMT)5.0-7.03601.86 × 10⁴0.035 µg/mlNot specifiedStandard alloys, Vitamin B12 tablets, Soil wisdomlib.org
7-Nitroso-8-hydroxyquinoline-5-sulfonic acid sodium salt8Not specifiedNot specified0.37 µg/mlNot specifiedGeriatric formulations (pharmaceuticals) nih.gov
4-salicylideneamino-3-mercapto-6-methyl-1,2,4-triazine(4H)-5-one (SMMT)4Not specified4.612 × 10²Not specifiedUp to 32 ppmNot specified asianpubs.orgresearchgate.net
5-(4-hydroxybenzylidene)-2,4-thiazolidinedione (L)4.2-5.55283.22 × 10⁴Not specified0.25-16Various objects phytojournal.com
Ammonium (B1175870) pyrollidine dithiocarbamate (B8719985) (APDC)Not specified322.22.35 × 10⁴Not specified0.12-4.0Pharmaceutical, Tap water, Reference material researchgate.net
Benzildithiosemicarbazone (BDT)Not specified3877.329 × 10³0.008044 µg/cm² (Sandell's sensitivity)1.0-8.0 ppmMedicinal, Beer samples asianpubs.org

Instrumental Analytical Methods (e.g., ICP-MS, AAS) for Trace Analysis

Instrumental techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectrometry (AAS) are powerful tools for the determination of trace levels of cobalt in various matrices. researchgate.netmdpi.commdpi.comacs.orgbioline.org.br These methods offer high sensitivity and selectivity. acs.org

ICP-MS is characterized by high sensitivity and the ability to perform multi-element analysis. mdpi.comacs.org It is frequently used for trace element analysis in samples like food, environmental samples, and high-purity materials. researchgate.netmdpi.combioline.org.br For instance, ICP-MS has been applied for the determination of trace impurities in high purity cobalt powder and cobalt oxide. researchgate.net Sample preparation, often involving acid digestion, is a critical step for ICP-MS analysis, especially for solid samples. mdpi.commdpi.com

AAS, including Flame Atomic Absorption Spectrometry (FAAS) and Electrothermal Atomic Absorption (ETAA), is another common technique for trace metal analysis. researchgate.netmdpi.comacs.orgbioline.org.br FAAS is considered cost-effective for determining common metallic impurities, while ETAA offers higher detection capability when needed. acs.org AAS has been used for cobalt determination in various samples, including food, environmental, and water samples, sometimes coupled with pre-concentration techniques like DLLME. scirp.org

Other instrumental techniques mentioned for elemental analysis include Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), X-ray Fluorescence (XRF), Neutron Activation Analysis (NAA), and Anodic Stripping Voltammetry (ASV). mdpi.combioline.org.br ICP-OES is suitable for rapid, multi-element analysis of solutions. acs.org

Development of Novel Detection Reagents and Systems

Ongoing research focuses on developing novel reagents and systems for the sensitive and selective detection of Cobalt(II). This includes the exploration of new chromogenic ligands for spectrophotometric methods and the development of sensor systems. researchgate.netresearchgate.netacs.org

Novel chromogenic reagents are continuously being synthesized and evaluated for their ability to form stable and highly absorbent complexes with Cobalt(II). Examples from the search results include the use of 2-acetylfuran-4-methyl-3-thiosemicarbazone wisdomlib.org, 4-salicylideneamino-3-mercapto-6-methyl-1,2,4-triazine(4H)-5-one asianpubs.orgresearchgate.net, 5-(4-hydroxybenzylidene)-2,4-thiazolidinedione phytojournal.com, and ammonium pyrollidine dithiocarbamate (APDC) researchgate.net. These studies focus on the analytical characteristics of the complexes formed, such as molar absorptivity, stoichiometry, and the effect of interfering ions.

Beyond traditional spectrophotometry, novel systems are being developed. For instance, a simple colorimetric method for detecting Co²⁺ has been developed based on controlling the oxidation level of methylene blue (MB) after forming a complex with 2-aminothiophenol (B119425) (ATP) and copper nitrate (B79036). researchgate.netrsc.org This system showed high selectivity for Co²⁺ detection. researchgate.net Luminescent coordination polymers are also being explored as potential fluorescent sensors for detecting inorganic ions, including metal cations like Co²⁺. acs.org These materials offer advantages such as favorable operability, high selectivity, and sensitivity for detecting toxic species in environmental systems. acs.org

Chemiluminescence systems are also being investigated for Cobalt(II) detection. A novel chemiluminescence system involving cobalt(II), hydrogen peroxide, and hydrogencarbonate, even in the absence of traditional luminescent reagents, has been described, showing a correlation between CL emission intensity and Cobalt(II) concentration. nih.gov

Research on Environmental Fate and Pathways of Cobalt Compounds

Understanding how cobalt compounds, including Cobalt(II) acetate (B1210297), behave in the environment is essential for assessing their potential impact. Cobalt enters the environment through both natural and anthropogenic sources. cdc.govinchem.org Natural sources include the weathering of rocks and soil, volcanic eruptions, and forest fires, while anthropogenic sources include the burning of fossil fuels, mining and smelting activities, and the use of cobalt in various industries. cdc.govinchem.org Cobalt compounds are generally nonvolatile and are emitted to the atmosphere in particulate form. cdc.gov

Atmospheric Deposition and Transport Studies

Cobalt released into the atmosphere is primarily in particulate form. cdc.gov The transport of cobalt in the air depends on factors such as particle size, density, and meteorological conditions. cdc.gov Coarse particles tend to deposit relatively close to the emission source, while finer particles can travel longer distances. cdc.gov

Atmospheric deposition is a significant pathway for cobalt to enter terrestrial and aquatic ecosystems. cdc.govinchem.org This deposition occurs through both wet deposition (e.g., in rain and snow) and dry deposition (settling of particles). cdc.gov Studies have directly measured atmospheric dust deposition, including cobalt, to understand its contribution of trace elements to ecosystems like the open ocean. ifremer.fr For example, research at the Kerguelen Islands directly measured atmospheric deposition fluxes of elements like iron, cobalt, and aluminum. ifremer.fr

Research also investigates the deposition of cobalt particles in specific contexts, such as the electrochemical deposition of cobalt nanoparticles onto materials like graphene to study their influence on material properties. researchgate.net While this is a controlled deposition process, it highlights the study of cobalt deposition mechanisms. Studies on the synthesis of cobalt oxide thin films by atmospheric pressure techniques also touch upon deposition mechanisms from gaseous precursors. list.luacs.org

Biogeochemical Cycling in Aquatic and Terrestrial Systems

Cobalt undergoes complex biogeochemical cycling in aquatic and terrestrial environments, influenced by various factors including pH, redox conditions, the presence of organic ligands, and microbial activity. cdc.govinchem.orgresearchgate.netaloki.huchem-bio.com.uabohrium.comwhoi.eduosti.gov

In aquatic ecosystems, cobalt can exist in different forms, including dissolved ions (primarily Co²⁺), complex compounds with organic or inorganic ligands, and associated with suspended particles or colloids. chem-bio.com.ua The distribution between dissolved and insoluble forms is highly variable. chem-bio.com.ua Cobalt can be transported in dissolved form or as suspended sediment by rivers to lakes and the sea. cdc.gov Sediment is often a significant sink for cobalt in aquatic systems, although its release back into the water is possible depending on environmental conditions. cdc.govchem-bio.com.ua Adsorption to particles and settling into sediment, or direct sorption by sediment, are important processes. cdc.gov Precipitation as carbonates and hydroxides or with mineral oxides can also occur, as can sorption to or complexation with humic acid substances. cdc.gov These processes are sensitive to pH, with higher proportions of dissolved cobalt at lower pH. cdc.gov Microbial communities, particularly phytoplankton, play a key role in the biogeochemical cycling of trace elements like cobalt in aquatic ecosystems, influencing their distribution and transfer through food webs. bohrium.comfrontiersin.org Research explores the speciation and chemistry of cobalt in aqueous phases in terrestrial environments. chem-bio.com.ua Studies also investigate the precipitation and transformation of cobalt sulfide (B99878) nanoparticles under low-temperature aqueous conditions, providing insights into the prevalent cobalt-bearing phases in natural and engineered environments. osti.gov

In terrestrial systems, cobalt strongly adsorbs to soil and sediment, where it is retained by metal oxides, crystalline minerals, and natural organic matter. cdc.govinchem.orgresearchgate.net The mobility of cobalt in soil is influenced by factors such as pH, redox potential, and the presence of chelating agents. cdc.govresearchgate.net Lower pH generally leads to increased mobility. cdc.gov Cobalt can be absorbed by plant roots, primarily as the Co²⁺ cation and in the form of chelate compounds. aloki.hu The availability of cobalt to plants is highly dependent on soil conditions. aloki.hu Biogeochemical cycling research also examines the transfer of cobalt through the terrestrial food chain, from soil to plants and invertebrates. researchgate.net

The intricate relationship between cobalt and biological processes, such as its role in vitamin B12 synthesis by prokaryotes, is also a subject of research, particularly in environments like deep-sea ecosystems, highlighting the interlink between cobalt and microbial communities in nutrient cycling. frontiersin.org

Methodologies for Cobalt Recovery and Remediation in Research Settings

Research into the recovery and remediation of cobalt, often present in wastewater in its ionic form (Co²⁺), is a significant area of environmental science mdpi.comjetir.org. Cobalt(II) acetate is soluble in water, making it a relevant compound in studies addressing cobalt contamination in aqueous solutions solubilityofthings.com. Various methods have been explored and developed in research settings for the removal and potential recovery of cobalt(II) ions from contaminated water, including adsorption, biosorption, chemical precipitation, ion exchange, and membrane separation jetir.orgijrrjournal.comresearchgate.net.

Adsorption

Adsorption is a widely studied technique for cobalt removal due to its simplicity, economic viability, and versatility mdpi.com. Numerous adsorbent materials have been investigated in research, demonstrating varying efficiencies and capacities for Co(II) ions. These include activated carbon, nano-adsorbents, metal-organic frameworks (MOFs), and modified natural materials.

Research using activated carbon prepared from hazelnut shells showed potential for Co(II) adsorption from aqueous solutions jetir.org. Another study explored aminated graphene oxide nanocomposites, achieving a high adsorption capacity (116.35 mg/g) and rapid removal of over 90% of Co(II) ions within 5 minutes mdpi.com. Metal-organic frameworks (MOFs) have also shown promise. An amide-functionalized MOF, TMU-24, demonstrated an adsorption capacity of 500 mg/g for Co(II) in less than 20 minutes at neutral pH (pH=7) samipubco.com. Studies on Fe₃O₄@ZIF-8 composites reported adsorption capacities of 71.29 mg/g for Co²⁺ ions, with the adsorption mechanism involving ion exchange and coordination bonds iwaponline.com.

Parameters such as pH, contact time, adsorbent dose, initial metal ion concentration, and temperature significantly influence adsorption efficiency samipubco.comjwent.netimist.maresearchgate.net. For instance, studies using magnetite-citric acid as an adsorbent found that these factors had a high effect on Co(II) ion removal efficiency, with the adsorption behavior often described by the Langmuir isotherm and pseudo-second-order kinetics models jwent.net. Research on cobalt adsorption onto zeolitic and carbonaceous materials indicates that optimal cobalt removal often occurs at a pH around 6 mdpi.com.

Biosorption

Biosorption utilizes biological materials as adsorbents for heavy metal removal. This method is attractive due to the low cost and availability of biosorbent materials cyberleninka.ruresearchgate.net. Various types of biomass, including fungi, bacteria, algae, and agricultural waste, have been investigated for their cobalt biosorption capabilities in research.

Studies have explored the use of Trichoderma viride immobilized in calcium alginate for Co(II) biosorption, finding optimum conditions at pH 4, a contact time of 4 hours, and a stirring speed of 100 rpm, with an adsorption capacity of 0.1496 mg/g cyberleninka.ru. Another study investigated the potential of Luffa Cylindrica stems as a biosorbent, determining optimal conditions at pH 6, an adsorbent mass of 1.5 g, and a contact time of 60 minutes, with a maximum adsorption capacity of 2.53 mg/g based on the Langmuir isotherm imist.ma. Research using acid-modified date seed biochar demonstrated significant Co(II) biosorption capacities, with AMDB600 achieving 149.5 mg/g nih.gov. Seaweeds have also been studied, with Sargassum wightii showing an uptake of 20.63 mg Co(II)/g at pH 4.5 researchgate.net.

Biosorption kinetics are often described by the pseudo-second-order model, suggesting that chemisorption is the rate-determining step imist.magnest.org. Isotherm models like Langmuir and Freundlich are commonly used to describe the equilibrium data, providing insights into the adsorption mechanism and capacity imist.masajs.co.za.

Chemical Precipitation

Chemical precipitation is a conventional method for heavy metal removal, involving the addition of chemicals to convert soluble metal ions into insoluble precipitates that can be separated from the solution mdpi.comjetir.org. For this compound in aqueous solution, precipitation can occur with the addition of hydroxide (B78521) ions, forming cobalt(II) hydroxide (Co(OH)₂) chegg.com. Precipitation of Co(OH)₂ begins to form at pH > 8.5 and reaches maximum at pH values of 9.50 mdpi.com.

Research has explored precipitation as a method for cobalt removal, often in conjunction with other techniques mdpi.comjetir.orgresearchgate.net. While effective, chemical precipitation can be costly and may generate significant amounts of sludge mdpi.commdpi.com.

Ion Exchange

Ion exchange involves the use of solid resins or materials that can exchange their own ions with metal ions in the contaminated solution mdpi.comjetir.org. This method is particularly useful for removing metal ions that exist in ionic form in water researchgate.net.

Studies have investigated ion exchange resins for Co(II) removal from water and wastewater lcrl.net. Research has also explored the ion exchange treatment of cobalt acetate solutions specifically to remove impurities like iron(III) researchgate.net. The efficiency of ion exchange is influenced by factors such as pH and the presence of competing ions iwaponline.comresearchgate.net. Research on anion exchange resins for nitrate removal suggests that the ion exchange process is favored at a pH around 6.8 researchgate.net.

Membrane Separation

Membrane separation techniques, such as reverse osmosis and membrane filtration, can be employed to remove heavy metal ions, including cobalt, from wastewater by using semipermeable membranes to separate the contaminants from the water mdpi.comjetir.orgresearchgate.net. While effective, these methods can also be associated with high costs and require specialized expertise mdpi.comsajs.co.za.

Cobalt Recovery

Beyond removal, research also focuses on the recovery of cobalt from remediation processes. This often involves desorption of the adsorbed cobalt from the adsorbent material or further processing of precipitates or ion exchange eluates mdpi.comresearchgate.net. Acidic solutions, such as nitric acid, have been used in research to desorb adsorbed Co(II) ions from nanocomposites, allowing for the potential recovery and reuse of both the cobalt and the adsorbent mdpi.com. Studies have shown that cobalt can be recovered from flocs formed by flocculants like dithiocarboxyl polyethyleneimine using acid solutions researchgate.net.

Integrated Approaches

Research increasingly explores integrated approaches combining multiple techniques to enhance efficiency and address complex wastewater compositions agriculturejournals.cz. For example, combining adsorption with precipitation or using modified adsorbents that incorporate multiple functional groups can improve cobalt removal and recovery mdpi.comresearchgate.net.

The selection of a specific remediation or recovery methodology in research settings depends on various factors, including the initial concentration of cobalt, the presence of other contaminants, desired efficiency, cost considerations, and the potential for cobalt recovery and adsorbent reusability mdpi.comagriculturejournals.cz.

Here are some examples of research findings in tabular format:

Table 1: Selected Adsorption Studies for Co(II) Removal

Adsorbent MaterialForm/ModificationOptimum pHAdsorption Capacity (mg/g)Contact TimeReference
Aminated graphene oxide nanocompositeNanocompositeNot specified116.355 minutes mdpi.com
Magnetite-citric acidNanoadsorbent8Not specified50 minutes jwent.net
TMU-24Amide-functionalized MOF7500< 20 minutes samipubco.com
Fe₃O₄@ZIF-8CompositeNeutral71.29Not specified iwaponline.com
Lignocellulose/montmorillonite (LMT)Nanocomposite5.693.0260 minutes mdpi.com
Activated carbon (Hazelnut shells)Activated carbonNot specifiedNot specifiedNot specified jetir.org
NaY faujasiteZeoliteNot specified54Not specified mdpi.com
Modified ClinoptiloliteModified with magnetite particles1095% removal efficiencyNot specified mdpi.com

Table 2: Selected Biosorption Studies for Co(II) Removal

Biosorbent MaterialForm/ImmobilizationOptimum pHAdsorption Capacity (mg/g)Contact TimeReference
Trichoderma virideImmobilized in Ca-alginate40.14964 hours cyberleninka.ru
Luffa Cylindrica stemsNatural biomass62.5360 minutes imist.ma
Acid modified date seed biochar (AMDB600)BiocharNot specified149.550-100 min nih.gov
Sargassum wightiiDried marine macroalgae4.520.63Not specified researchgate.net
Ulva fasciataDried marine macroalgae6.0Not specified60 minutes researchgate.net

These research findings highlight the diverse strategies being investigated for the removal and recovery of this compound from aqueous environments, contributing to the development of more effective and sustainable remediation technologies.

Q & A

Q. What are the standard synthetic routes for preparing cobalt(II) acetate tetrahydrate, and how is purity validated?

this compound tetrahydrate is typically synthesized by reacting cobalt carbonate or cobalt hydroxide with acetic acid under controlled conditions. Purity validation involves:

  • X-ray diffraction (XRD) to confirm crystal structure alignment with published data .
  • Thermogravimetric analysis (TGA) to verify hydration levels by monitoring mass loss at elevated temperatures .
  • Titrimetric methods (e.g., EDTA complexometric titration) to quantify cobalt content .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and composition?

Key techniques include:

  • Infrared (IR) spectroscopy to identify acetate ligand coordination modes (e.g., bridging vs. monodentate) .
  • UV-Vis spectroscopy to study d-d electronic transitions, which provide insights into octahedral or tetrahedral coordination geometries .
  • X-ray crystallography to resolve atomic-level structural details, such as bond lengths and angles in the tetrahydrate form .

Q. How does this compound function as a catalyst in oxidation reactions, and what parameters influence its activity?

this compound acts as a Lewis acid catalyst, facilitating electron transfer in oxidation reactions like the oxidation of hydrocarbons. Critical parameters include:

  • Temperature : Higher temperatures (e.g., 400–500°C) promote catalytic decomposition pathways .
  • Solvent polarity : Polar solvents stabilize ionic intermediates, enhancing reaction rates .
  • Precursor concentration : Optimal molar ratios of this compound to substrate minimize side reactions .

Advanced Research Questions

Q. What experimental designs are used to investigate this compound’s antitumor mechanisms in vivo?

Advanced studies employ:

  • Murine tumor models (e.g., Ehrlich ascites carcinoma) to assess tumor load reduction and survival rates .
  • Comparative analysis with standard chemotherapeutics (e.g., cisplatin) to evaluate efficacy and toxicity profiles .
  • Biochemical assays measuring oxidative stress markers (e.g., superoxide dismutase activity) and nucleic acid content to elucidate mechanisms .

Q. How can contradictions in reported catalytic efficiencies of this compound be resolved?

Contradictions often arise from variations in experimental conditions. Resolution strategies include:

  • Meta-analysis of secondary data to identify trends across studies (e.g., solvent systems, substrate scope) .
  • Controlled replication experiments isolating variables such as precursor purity or heating rates .
  • Statistical validation (e.g., ANOVA) to quantify the significance of observed differences .

Q. What methodologies are employed to study the coordination chemistry of this compound in hybrid materials?

Advanced approaches include:

  • Extended X-ray absorption fine structure (EXAFS) to probe local coordination environments in amorphous matrices .
  • Magnetic susceptibility measurements to assess spin states and ligand field effects .
  • Computational modeling (e.g., DFT) to predict binding energies and reaction pathways .

Q. How do thermal treatment conditions affect the morphological properties of this compound-derived catalysts?

  • SEM/TEM imaging reveals that heating to 500°C produces porous, high-surface-area cobalt oxide nanoparticles, whereas lower temperatures (400°C) yield aggregated structures .
  • BET surface area analysis quantifies pore volume and distribution, correlating with catalytic activity .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference primary experimental results with literature data, emphasizing variables like reagent purity and instrumental calibration .
  • Ethical Compliance : Adhere to guidelines for in vivo studies, including humane endpoints and institutional review board approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.